Uprosertib

Catalog No.
S548425
CAS No.
1047634-65-0
M.F
C18H16Cl2F2N4O2
M. Wt
429.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uprosertib

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl

The exact mass of the compound Uprosertib is 428.06184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib acts as an ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B) [1] [2]. It is considered a broad-spectrum or pan-Akt inhibitor because it targets all three isoforms of Akt (Akt1, Akt2, and Akt3) [3] [4] [1].

By inhibiting Akt, this compound blocks the activation of this crucial signaling hub, which leads to:

  • Inhibition of the PI3K/Akt signaling pathway, a pathway frequently dysregulated in cancer [1].
  • Suppression of phosphorylation of multiple downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9 [4] [2].
  • Disruption of cellular processes such as proliferation, survival, and metabolism, ultimately leading to cell cycle arrest and the triggering of apoptosis (programmed cell death) in tumor cells [1] [2].

The diagram below illustrates how this compound exerts its effects within the cancer cell signaling context.

architecture PI3K PI3K Akt Akt PI3K->Akt Activates Substrates Substrates Akt->Substrates Phosphorylates Effects Cell Survival Proliferation Metabolism Substrates->Effects This compound This compound This compound->Akt Inhibits

Quantitative Profiling and Cellular Activity

The inhibitory profile and cellular effects of this compound are summarized in the following tables.

Table 1: Inhibitory Activity (IC50) of this compound Against Key Kinases [3] [4] [1]

Target IC50 (nM) Description
Akt3 38 Most potently inhibited isoform
Akt1 180
Akt2 328
ROCK1 1,570 Off-target activity
ROCK2 1,850 Off-target activity
CDK7 2,100 Off-target activity

Table 2: Cellular and In Vivo Efficacy of this compound [3] [4] [1]

Context Model/Cell Line Observation / IC50
In Vitro HCT116 (Colorectal Cancer) IC50 = 0.72 - 1.75 µM (Cell Viability)
OVCAR8 (Ovarian Cancer) IC50 = 0.24 - 0.54 µM (Cell Viability)
LNCaP (Prostate Cancer) IC50 = 75.63 nM (pPRAS40 Suppression)
In Vivo BT474 Breast Cancer Xenograft 61% Tumor Growth Inhibition (100 mg/kg, p.o.)
SKOV3 Ovarian Cancer Xenograft 61% Tumor Growth Inhibition (30 mg/kg, p.o.)
Clinical Trial mTNBC (Phase II) Combined with Trametinib; 15.8% Objective Response Rate (3/19 patients)

Experimental Protocols

Here are the methodologies for key experiments used to characterize this compound.

Kinase Selectivity Profiling and Affinity Purification [3] [1] [2]

This protocol is used to determine the selectivity of this compound across many kinases simultaneously.

  • Lysate Preparation: Prepare a mixed lysate from cancer cell lines (e.g., K562, COLO205, SKNBE2, OVCAR8). Dilute lysate to 5 mg/mL total protein in CP buffer with 0.4% NP-40.
  • Compound Incubation: Pre-incubate separate lysate aliquots with increasing concentrations of this compound (e.g., 0, 2.5 nM to 25 µM) or DMSO control for 45 minutes at 4°C with end-over-end shaking.
  • Pulldown: Incubate lysates with kinobeads (beads coupled with broad-spect kinase probes) for 1 hour at 4°C.
  • Wash and Elute: Wash beads with CP buffer and collect by centrifugation. Elute bound proteins with LDS sample buffer.
  • Analysis: Reduce and alkylate eluates. Analyze via LC-MS/MS after tryptic digestion. Quantify proteins and generate dose-response curves to determine IC50 values.
Cell Viability/Proliferation Assay (SRB/MTT) [3] [4] [2]

This protocol measures the anti-proliferative effects of this compound.

  • Cell Seeding: Plate cells in multi-well plates in appropriate growth medium (e.g., RPMI 1640 with 10% FBS).
  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0-30 µM) for a specified duration (typically 72 hours).
  • Viability Measurement:
    • SRB Assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (a dye that binds to proteins), wash, and solubilize the dye. Measure absorbance.
    • MTT Assay: Incubate cells with MTT tetrazolium salt. Metabolically active cells reduce MTT to purple formazan. Solubilize formazan and measure absorbance.
  • Data Analysis: Calculate cell growth relative to DMSO controls. Fit data to a curve to determine IC50 or EC50 values.
Western Blot Analysis of Pathway Modulation [4] [1]

This protocol confirms target engagement and downstream effects.

  • Cell Treatment: Treat cells with this compound (e.g., 1-2.5 µM) or vehicle for a few hours (e.g., 4-6 hours) to observe rapid signaling changes.
  • Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Antibody Probing: Block membrane and probe with primary antibodies against targets of interest (e.g., pPRAS40, pFOXO, pGSK3β, total Akt), then with HRP-conjugated secondary antibodies.
  • Detection: Use chemiluminescence to visualize protein bands. This compound treatment should show reduced phosphorylation of Akt substrates.

Clinical Trial Overview

This compound has been investigated in several clinical trials, primarily Phase I and II studies, for various cancers [2] [5]. One published Phase II study investigated the MEK inhibitor Trametinib alone and in combination with this compound in patients with metastatic Triple Negative Breast Cancer (mTNBC) [6].

  • Outcome: Trametinib monotherapy showed limited efficacy. The combination with this compound resulted in a numerically higher objective response rate (15.8% vs 5.4%), but no difference in median progression-free survival was observed [6].
  • Translational Finding: Circulating tumor DNA (ctDNA) clearance early in treatment was identified as a potential biomarker of response, associated with improved survival outcomes [6].

Other listed trials include studies in melanoma, cervical cancer, solid tumors, and hematologic malignancies like acute myeloid leukemia and multiple myeloma [2] [5].

Handling and Safety Information

This compound is for research purposes only and not for human consumption [3] [1]. Key safety information from its Safety Data Sheet includes [7]:

  • Hazard Description: Toxic, moderate to severe irritant to skin and eyes.
  • Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical safety goggles, and suitable respirator.
  • First Aid: Flush eyes/skin with copious water; if inhaled, move to fresh air; if swallowed, rinse mouth and seek medical attention.

References

Uprosertib IC50 values Akt1 Akt2 Akt3

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemical Potency Data

The following table summarizes the key IC50 values (the concentration at which 50% inhibition occurs) of Uprosertib against the three AKT isoforms, as determined in biochemical assays [1]:

AKT Isoform IC50 (nM)
AKT1 180
AKT2 328
AKT3 38

This compound demonstrates potent pan-AKT inhibitory activity, effectively targeting all three isoforms. Its highest potency is against AKT3, and it is approximately two-fold more potent against AKT1 than AKT2 [1]. This profile classifies it as an ATP-competitive inhibitor that targets the conserved kinase domain of AKT [2].

Experimental Context & Methodology

The provided IC50 data likely comes from in vitro kinase assays using purified AKT proteins. Here are the experimental details and key considerations for interpreting this data:

  • Assay Type: The IC50 values measure direct inhibition of the kinase enzymes. In contrast, cellular efficacy is often determined using assays that measure the reduction of cell viability after 72 hours of drug exposure (e.g., Sulforhodamine B (SRB) assay), which can yield different potency values (e.g., IC50 of 0.72 μM in HCT-116 cells) [1].
  • Target Engagement in Cells: Western blot analysis is used to confirm this compound's on-target activity in cells. Experiments typically involve treating cell lines (e.g., DMS114, PC9) with this compound for several hours (e.g., 4-24 hours) and then probing for reduced phosphorylation of AKT itself (pAKT) and its direct downstream substrates (like pGSK3β and pPRAS40) [1].
  • Inhibitor Class: As an ATP-competitive inhibitor, this compound binds to the active site of AKT, which is highly conserved across all AKT isoforms and other kinases in the human kinome. This can present a challenge for achieving high selectivity and may lead to off-target effects [2].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.

G PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits to Membrane PTEN PTEN (Inhibitor) PTEN->PIP3  Dephosphorylates AKT_Active AKT (Active) AKT_Inactive->AKT_Active Activation Loop FOXO FOXO (Transcription Factor) AKT_Active->FOXO Inactivates (Promotes Cytoplasmic Retention) GSK3 GSK3β AKT_Active->GSK3 Inactivates PDK1 PDK1 PDK1->AKT_Active Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT_Active Phosphorylates S473 Apoptosis Inhibition of Apoptosis FOXO->Apoptosis Suppresses Pro-apoptotic Genes Proliferation Cell Growth & Proliferation GSK3->Proliferation Deregulates Growth This compound This compound (ATP-competitive Inhibitor) This compound->AKT_Active Inhibits

This diagram shows this compound inhibits active AKT, blocking downstream signaling for cell survival and growth [3].

Significance and Clinical Context

  • Pan-AKT Inhibition: this compound's ability to inhibit all AKT isoforms is a strategic approach for targeting cancers where the PI3K/AKT pathway is overactive [3].
  • The Selectivity Challenge: A major challenge in targeting AKT is cutaneous toxicity (rash), which has been linked specifically to the inhibition of AKT2 [2]. This has driven research efforts to develop next-generation inhibitors that are more selective for specific AKT isoforms to minimize this side effect [2] [4].

References

Clinical Trial Evidence and Synergistic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib has been studied as both a monotherapy and in combination with other agents. The clinical findings, along with promising data from high-throughput screening platforms, are summarized below.

Cancer Type Trial Phase / Study Type Regimen Key Findings Source / Context
Metastatic Triple-Negative Breast Cancer (mTNBC) Phase II Clinical Trial [1] Trametinib (MEKi) -> Trametinib + this compound at progression Limited efficacy with monotherapy; combination showed numerically greater objective responses (15.8% vs 5.4%) but no PFS difference [1].
Endometrial Cancer Phase I Clinical Trial [2] Trametinib + this compound Under development; Likelihood of Approval benchmark provided [2].
Colorectal Cancer (CRC) Preclinical (Patient-derived models) [3] [4] This compound + Everolimus (mTORi) Promising synergy identified in high-throughput screening of patient-derived cells, suggesting a potential combination strategy [3] [4].
Various Cancers Multiple Early-Phase Trials [5] Monotherapy and Combinations Studied in melanoma, multiple myeloma, acute myeloid leukemia, and other solid tumors [5].

Mechanism of Action and Signaling Pathway

This compound inhibits the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell survival, proliferation, and metabolism [6].

g GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (activated) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP₂ to PIP₃ PIP2 PIP₂ AKT_i AKT (Inactive) PIP3->AKT_i Recruits to membrane AKT_a AKT (Active) AKT_i->AKT_a Phosphorylated (Activated) mTOR mTOR AKT_a->mTOR FOXO FOXO Transcription Factors AKT_a->FOXO Inhibits GSK3 GSK3β AKT_a->GSK3 Inhibits MDM2 MDM2 AKT_a->MDM2 Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Metabolism Metabolic Reprogramming mTOR->Metabolism Promotes p53 p53 MDM2->p53 Degrades Apoptosis_i Apoptosis Inhibition p53->Apoptosis_i Inhibits This compound This compound This compound->AKT_a Inhibits LA_Resistance Lactic Acidosis (Resistance Mechanism) LA_Resistance->Metabolism Provides alternative energy via lactate oxidation

Figure 1: PI3K/AKT/mTOR signaling pathway and this compound's mechanism. This compound inhibits active AKT. Lactic acidosis can confer resistance by providing an alternative energy source.

Experimental Insights into Resistance Mechanisms

A key resistance mechanism to this compound involves metabolic adaptation under lactic acidosis, a common feature of the tumor microenvironment [7].

  • Experimental Model: The study used HCT116 and LS174T colon cancer cells, gradually adapted to physiological lactate concentrations (0-20 mM) to mimic the tumor microenvironment [7].
  • Resistance Phenotype: In the presence of lactic acid, cells showed significantly increased survival and reduced apoptosis upon this compound treatment, confirming induced resistance [7].
  • Mechanistic Investigations: Despite effective Akt signaling inhibition, resistant cells maintained mitochondrial respiration by importing lactate via Monocarboxylate Transporters (MCTs) and using it as a fuel in the TCA cycle [7].
  • Reversing Resistance: Co-treatment with an MCT inhibitor or an Oxidative Phosphorylation (OXPHOS) inhibitor was sufficient to re-sensitize the cancer cells to this compound-induced apoptosis [7].

The experimental workflow for investigating this resistance is outlined below.

g Step1 1. Induce Resistance Culture cancer cells (HCT116, LS174T) with lactic acid (0-20 mM) Step2 2. Treat with this compound Step1->Step2 Step3 3. Assess Phenotype Cell survival (SRB assay) Apoptosis (Caspase 3/7 assay) Step2->Step3 Step4 4. Analyze Metabolism Lactate carbon incorporation (Stable isotope labeling) Oxygen consumption (Respiration) Step3->Step4 Step5 5. Reverse Resistance Co-inhibit MCT or OXPHOS Step4->Step5

Figure 2: Experimental workflow for studying lactic acidosis-induced this compound resistance.

Future Directions and Conclusions

Research continues to explore this compound's potential through intelligent combination strategies.

  • Overcoming Resistance: Targeting lactate transport or mitochondrial metabolism presents a viable strategy to overcome microenvironment-driven resistance [7].
  • Synergistic Combinations: Preclinical data strongly support the synergistic combination of AKT and mTOR inhibition (e.g., with everolimus) in Colorectal Cancer, a finding revealed using more physiologically relevant patient-derived models [3] [4].
  • Biomarker Development: Clinical studies highlight the need for predictive biomarkers. In mTNBC trials, early clearance of circulating tumor DNA (ctDNA) was associated with improved outcomes, suggesting its potential as an early response marker [1].

References

Pharmacokinetics and Clinical Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic findings and dosing regimens evaluated in clinical trials for GSK2141795, both as a single agent and in combination:

Parameter Findings
Single-Agent PK Favorable pharmacokinetics with a prolonged half-life and low peak-to-trough ratio [1].
Single-Agent RP2D 75 mg taken orally once daily under fasting conditions [1].
Combination Therapy Dosing (with Trametinib) Tested at various doses; common combination doses included Trametinib 2 mg + GSK2141795 25 mg daily, and Trametinib 1.5 mg + GSK2141795 50 mg daily [2] [3].

Clinical Efficacy and Safety Profile

Clinical trials investigated GSK2141795 both as a single agent and in combination with the MEK inhibitor Trametinib across various cancers.

  • Single-Agent Activity: In a phase I solid tumor trial, two partial responses were observed at the 75 mg dose in patients with either a PIK3CA mutation or PTEN loss, indicating monotherapy clinical activity in biomarker-selected populations [1].
  • Combination Therapy Efficacy: The combination of GSK2141795 and Trametinib was tested in RAS-mutated Acute Myeloid Leukemia (AML), recurrent cervical cancer, and triple-negative breast cancer.
    • In RAS-mutated AML, the combination showed no complete remissions, with minor responses in only 22% of patients [2] [3].
    • In recurrent cervical cancer, the combination demonstrated minimal anti-cancer activity, with no confirmed responses in the evaluated patients [4].
  • Safety Profile: The most common treatment-related adverse events for GSK2141795 monotherapy were diarrhea, fatigue, vomiting, and decreased appetite [1]. A known on-target toxicity is hyperglycemia, due to AKT2's role in insulin signaling; however, at the 75 mg dose, grade 3 hyperglycemia was infrequent (4%) [1]. In combination with trametinib, rash and diarrhea were very common, with dose-limiting toxicities including mucositis and colitis [2].

Experimental Methodology for Biomarker Analysis

The referenced studies employed detailed protocols to correlate drug activity with biomarkers. One key methodology involved analyzing paired tumor biopsies (pre-treatment and on-treatment) to validate target engagement and identify potential biomarkers of response or resistance [5] [1].

Sample Experimental Protocol for Biopsy Analysis:

  • Sample Collection: Obtain paired tumor biopsies (e.g., core biopsies) before initiating treatment and after a defined period of on-treatment exposure (e.g., at week 4) [5].
  • Genetic Analysis:
    • Objective: To identify mutations in genes related to the PI3K/AKT and RAS/RAF pathways (e.g., PIK3CA, AKT1, KRAS, BRAF).
    • Method: DNA extraction from tumor tissue followed by mutation analysis using techniques such as denaturing high-performance liquid chromatography (DHPLC) or next-generation sequencing panels [1].
  • Protein Analysis:
    • Objective: To assess pathway activation and inhibition by measuring phosphorylation levels of key signaling proteins.
    • Methods:
      • Immunohistochemistry (IHC): Used to evaluate protein expression and loss, for example, PTEN loss [1].
      • Reverse-Phase Protein Array (RPPA) and Phospho-Flow Cytometry: Used for quantitative, high-throughput analysis of phospho-protein levels (e.g., pAKT, pERK, pS6) to confirm pathway modulation by the drug [2] [5].

PI3K/AKT Signaling Pathway and Drug Mechanism

This diagram illustrates the targeted signaling pathway and mechanism of action of GSK2141795.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits pAKT pAKT (Active) AKT->pAKT Activation mTORC1 mTORC1 pAKT->mTORC1 Activates S6 pS6 mTORC1->S6 Phosphorylates CellProcess Cell Survival Proliferation Metabolism S6->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates GSK2141795 GSK2141795 Inhibitor GSK2141795->pAKT Inhibits Mutation Oncogenic Mutations: PIK3CA, AKT1, PTEN loss Mutation->PIP3 Leads to Pathway Activation

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In cancer, oncogenic mutations (e.g., in PIK3CA, AKT1, or loss of the tumor suppressor PTEN) lead to hyperactivation of this pathway [1]. GSK2141795 acts as an ATP-competitive inhibitor that binds to AKT, preventing its phosphorylation and activation, thereby blocking the downstream oncogenic signals [1].

Key Insights for Research and Development

  • Biomarker-Driven Patient Selection: Clinical activity of GSK2141795 was associated with tumors harboring PIK3CA mutations or PTEN loss [1]. In contrast, the presence of RAS/RAF pathway mutations appeared to correlate with resistance to AKT inhibition [5].
  • Rationale for Combination Therapy: A strong preclinical and clinical rationale exists for combining AKT and MEK inhibitors, as compensatory activation of the PI3K/AKT pathway is a known resistance mechanism to MEK inhibition [2] [3]. Despite this sound biological premise, the clinical efficacy of the GSK2141795 and trametinib combination was limited across several cancer types [2] [4] [3].
  • Pharmacodynamic (PD) Biomarkers: Studies used phospho-S6 (pS6) and phospho-ERK (pERK) as downstream markers to confirm effective pathway modulation by the drug combination [2]. Functional imaging with 18F-FDG PET was also explored as a non-invasive PD marker for AKT inhibition, showing an exposure-response relationship with GSK2141795 [5].

References

Uprosertib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics & Mechanism of Action

The table below summarizes the core pharmacodynamic properties of uprosertib.

Property Description
Mechanism of Action ATP-competitive, pan-AKT (AKT1/2/3) serine/threonine-protein kinase inhibitor [1] [2] [3].
Primary Target RAC-gamma serine/threonine-protein kinase (AKT3), also inhibits AKT1 and AKT2 [2].
Target Pathway PI3K/AKT/mTOR signaling pathway [1].
Biochemical Consequence Decreased phosphorylation of downstream AKT substrates (e.g., GSK3-β, PRAS40), leading to reduced cell proliferation and increased apoptosis [3].
Drug Class Small molecule amide; antineoplastic agent [4] [2].

Experimental Insights & Resistance Mechanisms

A significant body of research has explored this compound's activity and identified a key mechanism of resistance related to tumor metabolism.

  • Experimental Model: The findings on resistance come from in vitro studies using human colon cancer cell lines (HCT116 and LS174T) cultured in Dulbecco’s Modified Eagle’s Medium (DMEM), supplemented with glucose, glutamine, and fetal bovine serum [3].
  • Key Finding - Lactic Acidosis-Induced Resistance: Lactic acid, a common metabolite in the tumor microenvironment, can induce resistance to this compound. In the presence of lactic acid (0-20 mM), cancer cells showed increased survival and reduced apoptosis despite effective AKT pathway inhibition by this compound [3].
  • Resistance Mechanism: Under lactic acidosis, cancer cells switch their metabolic strategy. They import lactate via Monocarboxylate Transporters (MCTs) and use it as an alternative fuel for the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), bypassing the metabolic blockade induced by AKT inhibition [3].
  • Reversing Resistance: Studies showed that this resistance could be overcome by:
    • Inhibiting lactate transport (using MCT inhibitors).
    • Inhibiting mitochondrial respiration (using OXPHOS inhibitors). Potentiating apoptosis in combination with this compound under lactic acid conditions [3].

The diagram below illustrates this resistance pathway and the proposed strategy to counteract it.

G This compound This compound AKT AKT Pathway This compound->AKT Inhibits Glycolysis Glucose Uptake & Glycolysis AKT->Glycolysis Downregulates LA Lactic Acidosis MCT Lactate Import (via MCTs) LA->MCT OXPHOS Oxidative Phosphorylation (OXPHOS) MCT->OXPHOS Fuels Survival Cell Survival & Resistance OXPHOS->Survival MCT_Inhib MCT Inhibitor MCT_Inhib->MCT Blocks Apoptosis Restored Apoptosis MCT_Inhib->Apoptosis Leads to OXPHOS_Inhib OXPHOS Inhibitor OXPHOS_Inhib->OXPHOS Blocks OXPHOS_Inhib->Apoptosis Leads to

Clinical Development Status

According to the most recent data, this compound's clinical development has been largely discontinued across multiple cancer types, including acute myeloid leukemia, melanoma, and triple-negative breast cancer, as of Laekna Therapeutics' pipeline update in September 2025 [4]. A phase I trial combining this compound with the MEK inhibitor trametinib reported poor tolerability and minimal clinical activity, leading to early termination [5].

References

Uprosertib Efficacy in Pre-clinical Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Dosing Regimen In Vivo Efficacy Results Key Findings & Mechanisms Reference
MKN45 Gastric Cancer 10 mg/kg/day, oral 27% tumor growth inhibition at 3 weeks. Significant single-agent activity against the xenograft model. [1]
BT474-HR20 HER2+ Breast Cancer (Trastuzumab-resistant) Not specified in results. Slight attenuation of tumor growth. Exhibited resistance to lapatinib in vivo. Resistance was associated with lapatinib-induced upregulation of IRS1 and activation of Akt. [2]
SKBR3-pool2 HER2+ Breast Cancer (Trastuzumab-resistant) Not specified in results. Marked suppression of tumor growth. Tumors were highly sensitive to lapatinib treatment, despite being trastuzumab-resistant. [2]
Colorectal Cancer (CRC) Patient-Derived Cultures Used in combination with Everolimus (mTOR inhibitor). Promising synergy, confirmed across patient-derived cultures. The combination was effective at clinically relevant concentrations with a favorable therapeutic window. Synergy might be overlooked in traditional cell lines. [3]

Experimental Protocols for Xenograft Studies

The following methodology, common to studies like those above, details how in vivo efficacy is typically evaluated in xenograft models. [4]

Preparing Cells for Transplantation
  • Cell Culture: Cancer cells are grown and expanded under recommended conditions. Cells thawed from storage should be passaged at least twice before harvesting.
  • Harvesting: Cells in exponential growth phase (80-90% confluence) are harvested using trypsin or other appropriate enzymes.
  • Preparation for Injection: Cells are counted, centrifuged, and resuspended in an ice-cold buffer like Hanks' Balanced Salt Solution (HBSS) to a concentration of 0.5-2 million cells per 200 µl for injection. [4]
Animal Models and Injection
  • Mouse Strains: Immunocompromised mice, such as Athymic Nude or NSG (NOD scid gamma) mice, aged 4-7 weeks, are used.
  • Injection Site: Cells can be injected subcutaneously (easier for measurement) or orthotopically (e.g., into the mammary fat pad for breast cancer) to provide a more relevant microenvironment.
  • Pilot Study: A pilot study is highly recommended to determine the optimal cell concentration for achieving tumors of a target size (e.g., 100 mm³) within 2-5 weeks. [4]
Tumor Measurement and Drug Treatment
  • Tumor Measurement: Tumor growth is monitored regularly by measuring dimensions with digital calipers. Tumor volume is often calculated using the formula: Volume = (length × width²) / 2.
  • Drug Administration: Once tumors reach a predetermined size, mice are randomly assigned to treatment or control groups. Uprosertib or vehicle control is typically administered via oral gavage.
  • Dosing Schedule: Dosing schedules vary; the gastric cancer model used a continuous daily regimen. [1] Treatment duration depends on the study design, often 3-6 weeks.

Signaling Pathways and Experimental Workflow

This compound is a potent ATP-competitive inhibitor that targets all three isoforms of AKT (Akt1, Akt2, Akt3). [1] The following diagram illustrates the PI3K/AKT/mTOR pathway that this compound inhibits, a key signaling axis that is frequently dysregulated in cancer and controls cell survival, growth, and metabolism. [5]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway & this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT (Inactive) PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) AKT_act AKT (Active) AKT->AKT_act Activation FOXO FOXO Transcription Factors AKT_act->FOXO Inhibits GSK3 GSK3β AKT_act->GSK3 Inhibits TSC TSC Complex AKT_act->TSC Inhibits mTORC1 mTORC1 CellSurvival Promotes Cell Survival & Growth mTORC1->CellSurvival TSC->mTORC1 Inhibits This compound This compound (AKTi) This compound->AKT_act Inhibits

The experimental workflow for establishing and using xenograft models to test compounds like this compound involves several key stages, as shown below.

cluster_workflow In Vivo Xenograft Efficacy Study Workflow Step1 1. Cell/Model Preparation (Expand & harvest cancer cells) Step2 2. Animal Model (Use immunocompromised mice) Step1->Step2 Step3 3. Tumor Inoculation (Subcutaneous or orthotopic injection) Step2->Step3 Step4 4. Tumor Establishment (Monitor until target volume reached) Step3->Step4 Step5 5. Randomization & Dosing (Randomize into groups, start treatment) Step4->Step5 Step6 6. Tumor Measurement & Analysis (Measure with calipers, calculate volume) Step5->Step6

Key Insights for Research Application

  • Consider Combination Therapy: The synergy observed with everolimus in colorectal cancer models [3] and the resistance mechanisms seen in breast cancer models [2] strongly suggest that this compound's potential may be best realized in rational combination regimens, particularly those targeting parallel or downstream pathways.
  • Model Selection is Critical: The contrasting results in different HER2+ breast cancer xenografts [2] highlight that efficacy can be highly model-dependent. Using patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity may provide more translatable results than traditional cell-line derived models. [4] [3]
  • Clinical Translation Challenges: Be aware that while this compound showed pre-clinical efficacy, its clinical development in combinations has faced hurdles. A phase I trial with the MEK inhibitor trametinib reported poor tolerability (e.g., severe diarrhea, rash) that prevented adequate drug delivery, leading to minimal clinical activity and early study termination. [6]

References

Uprosertib solubility and stability for research

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Guidelines

The table below summarizes the key physicochemical and handling information for Uprosertib, primarily as provided by commercial suppliers for research purposes [1] [2] [3].

Property Specification / Value Notes / Conditions
Molecular Weight 429.25 g/mol Formula: C₁₈H₁₆Cl₂F₂N₄O₂ [2] [3]
CAS No. 1047634-65-0 [1] [2]
Solubility in DMSO 85 mg/mL (198.01 mM) [1] Also reported as 50 mg/mL (116.48 mM); hygroscopic DMSO impacts solubility [2].
Solubility in Ethanol 85 mg/mL (198.01 mM) [1]
Solubility in Water Insoluble [1]
Purity >99% [2] [3]
Solid Form Storage -20°C, stored under nitrogen [2]
Solution Stability (DMSO) -80°C for 1 year; -20°C for 6 months (stored under nitrogen) [2] Protect from moisture.

Experimental Protocols & Biological Data

Here are the methodologies and key findings from published studies using this compound in a research setting.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different AKT isoforms.
  • Method: Selectivity profiling was performed using lysates preincubated with a range of this compound concentrations. The lysates were then incubated with beads coupled to an Akt probe. After washing, the bound proteins were eluted and analyzed [1] [3].
  • Results: this compound is a potent, ATP-competitive pan-Akt inhibitor. The table below shows its activity [1] [2] [3]:
Target IC₅₀ (nM)
Akt3 38
Akt1 180
Akt2 328
ROCK1 1570
ROCK2 1850
In Vitro Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
  • Method: A panel of cell lines is treated with this compound (0–30 µM) for 72 hours. Cell viability is typically measured using assays like CellTiter-Glo or SRB. The IC₅₀ is calculated from the growth inhibition curve [1] [2] [3].
  • Key Findings:
    • This compound preferentially inhibits the proliferation of human cancer cell lines with AKT pathway activation [1] [3].
    • It inhibits phosphorylation of multiple AKT substrates, including GSK3β, PRAS40, FOXO, and Caspase-9 [1] [3].
    • In certain cell lines (e.g., LNCaP, BT474), it also induces cell cycle arrest [1] [3].
  • Representative IC₅₀ Values:
    • HCT116 (Colorectal cancer): 0.72 µM [2] [3]
    • LNCaP (Prostate cancer): 0.07 µM [3]
    • OVCAR8 (Ovarian cancer): 0.54 µM [2] [3]
    • MOLT4 (Acute lymphoblastic leukemia): 0.066 µM [3]
In Vivo Animal Study
  • Objective: To evaluate the efficacy of this compound in mouse xenograft models.
  • Method:
    • Animal Models: Mice bearing human tumor xenografts (e.g., BT474 breast cancer, SKOV3 ovarian cancer).
    • Dosage & Administration: this compound is administered orally. Common doses found in studies are 30 mg/kg and 100 mg/kg, given 5 days per week [1] [3].
    • Outcome Measurement: Tumor volume is measured over time and compared to a vehicle-control group.
  • Results: In studies, this compound monotherapy resulted in approximately 61% tumor growth inhibition in both BT474 and SKOV3 models [1] [3].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this mechanism and the points of inhibition by this compound.

G This compound Inhibits the PI3K/AKT Signaling Pathway EGFR EGFR/Growth Factor PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt AKT (Inactive) PIP3->Akt pAkt AKT (Active) Akt->pAkt PDK1 Phosphorylation mTOR mTORC1 pAkt->mTOR Survival Cell Survival & Anti-Apoptosis pAkt->Survival This compound This compound This compound->pAkt Inhibits Growth Cell Growth & Proliferation mTOR->Growth Synthesis Protein Synthesis mTOR->Synthesis

This compound inhibits AKT phosphorylation and its downstream signaling. [4] [1] [3]

Important Research Considerations

  • Stability Data Gap: The search results do not contain specific long-term stability data (e.g., degradation kinetics, shelf-life) for this compound formulations under various conditions. One reviewed article discusses stability prediction for monoclonal antibodies, but this is not directly applicable to the small molecule this compound [5].
  • Solubility for In Vivo Work: For animal studies, this compound is often prepared as a homogeneous suspension. One protocol suggests using a 5 mg/mL suspension in a 0.5% CMC-Na solution [1].
  • Handling Precautions: The provided stability information for stock solutions emphasizes using newly opened, dry DMSO to prevent inactivation from moisture and repeated freeze-thaw cycles [2].

References

Comprehensive Application Notes and Protocols for Uprosertib (GSK2141795) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uprosertib and Its Relevance in Cancer Research

This compound (GSK2141795) is a potent and selective pan-Akt inhibitor that has emerged as a valuable tool compound and investigational therapeutic in oncology research. As an ATP-competitive inhibitor, this compound targets all three Akt isoforms with nanomolar potency, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1]. The PI3K/Akt/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and apoptosis [2]. Akt serves as a central node in this pathway, and its hyperactivation through gene amplification, somatic mutations, or upstream alterations constitutes a hallmark of malignant transformation across numerous cancer types [2].

The significance of this compound extends beyond its direct therapeutic potential to its utility as a pharmacological probe for dissecting Akt-dependent biological processes. Research applications include investigating metabolic adaptations in cancer, understanding therapeutic resistance mechanisms, and developing rational combination strategies. Notably, this compound treatment consistently reduces glucose uptake in vitro and in patient tumors, establishing diminished glucose utilization as a pharmacodynamic marker of effective Akt inhibition [3]. This property has proven invaluable for studying cancer cell metabolism and the Warburg effect, wherein cancer cells preferentially utilize glycolysis even under oxygen-sufficient conditions.

Quantitative Profiling of this compound Activity

Biochemical and Cellular Potency Data

Table 1: Biochemical and cellular activity profile of this compound

Parameter Value Experimental Context Reference
Akt1 IC₅₀ 180 nM Biochemical assay [1]
Akt2 IC₅₀ 328 nM Biochemical assay [1]
Akt3 IC₅₀ 38 nM Biochemical assay [1]
HCT-116 IC₅₀ 0.72-1.75 μM Anti-proliferative activity (72 hr SRB assay) [1]
OVCAR-8 IC₅₀ 0.54 μM Cytotoxicity (72 hr SRB assay) [1]
LNCaP IC₅₀ 75.63 nM PRAS40 phosphorylation inhibition (1 hr ELISA) [1]

This compound demonstrates concentration-dependent inhibition of cancer cell proliferation across diverse models, with potency varying according to cellular context and genetic background. The compound exhibits particular efficacy in models with PTEN deficiency, as evidenced by its potent activity in LNCaP prostate cancer cells (IC₅₀ = 75.63 nM) [1]. Beyond its primary Akt targets, this compound shows selectivity against other kinases, with significantly weaker activity against ROCK1 (IC₅₀ = 1570 nM), ROCK2 (IC₅₀ = 1850 nM), and CDK7 (IC₅₀ = 2100 nM) [1]. This selective profile enhances its utility for specifically interrogating Akt-dependent phenomena in experimental settings.

Detailed Cell Proliferation Assay Protocol

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay provides a robust, cost-effective method for quantifying cellular proliferation and chemosensitivity. Below is the standardized protocol adapted from published methodologies employing this compound [3].

3.1.1 Materials and Reagents
  • Cell lines: HCT116 and LS174T colon cancer cells (or other relevant models)
  • Compound: this compound (GSK2141795) - prepare 10 mM stock solution in DMSO
  • Culture medium: DMEM supplemented with 5.6 mM D-glucose, 2 mM L-glutamine, and 10% FBS
  • Assay reagents: Sulforhodamine B dye, acetic acid, Tris buffer
  • Equipment: 96-well plates, CO₂ incubator, plate reader
3.1.2 Cell Plating and Compound Treatment
  • Plate preparation: Seed HCT116 or LS174T cells in 96-well plates at a density of 4 × 10⁴ cells per well in complete culture medium. Include vehicle control wells (0.1% DMSO) and blank wells (media only).

  • Pre-incubation: Allow cells to adhere for 24 hours in a humidified 37°C incubator with 5% CO₂.

  • Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0-15 μM. Replace initial medium with compound-containing medium.

  • Exposure period: Incubate cells with this compound for 72 hours, replenishing test media every 24 hours to maintain consistent extracellular metabolite concentrations.

3.1.3 SRB Staining and Quantification
  • Fixation: After 72 hours, gently remove media and fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash plates five times with tap water to remove TCA and air dry.

  • Staining: Add 0.057% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Removal of unbound dye: Wash wells four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize protein-bound dye with 10 mM Tris base solution (pH 10.5).

  • Absorbance measurement: Measure absorbance at 565 nm using a plate reader.

3.1.4 Data Analysis
  • Calculate cell proliferation relative to vehicle controls: % Viability = (OD₅₆₅ treated / OD₅₆₅ vehicle control) × 100
  • Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves.
  • Perform experiments in triplicate with appropriate statistical analysis.
Special Considerations for Lactic Acidosis Conditions

Research has demonstrated that lactic acidosis can confer resistance to this compound, necessitating specific methodological adaptations when studying this phenomenon [3]:

  • Lactic acid supplementation: Prepare test media supplemented with 0-20 mM lactic acid (pH adjusted to 7.4).

  • Cell adaptation: Prior to experiments, gradually adapt cells to increasing lactate concentrations by culturing in conditioned medium to reduce cellular stress.

  • Resistance assessment: Compare this compound potency in the presence versus absence of lactic acid supplementation.

Investigating Lactic Acidosis-Induced Resistance

Experimental Findings and Mechanistic Insights

Recent research has revealed that the tumor microenvironment can significantly modulate this compound sensitivity. Specifically, lactic acidosis induces resistance to this compound through metabolic adaptations [3]. Key findings include:

  • Lactic acid (10-20 mM) induces significant resistance to this compound, characterized by enhanced cell survival and reduced apoptosis despite equivalent Akt pathway inhibition.
  • This resistance mechanism involves metabolic flexibility, where cancer cells maintain oxidative phosphorylation through lactate utilization when glucose metabolism is suppressed by Akt inhibition.
  • Lactate carbon incorporation and enhanced respiration persist in the presence of this compound under lactic acidosis conditions.
  • This resistance can be reversed by inhibiting monocarboxylate transporters (MCTs) or oxidative phosphorylation, suggesting combination therapeutic strategies.

Table 2: Experimental approaches for investigating this compound resistance mechanisms

Experimental Approach Key Parameters Utility in Resistance Studies
Caspase 3/7 assays Apoptosis measurement at 24-48 hr Quantification of cell death induction
Metabolic profiling Lactate incorporation, respiration rates Assessment of metabolic adaptations
MCT inhibition AZD3965 or other MCT inhibitors Testing resistance reversal strategies
3D spheroid models Viability in ultra-low attachment plates Recapitulation of tumor microenvironment

Experimental Workflow and Signaling Pathway Visualization

This compound Experimental Workflow

The following diagram illustrates the key procedural steps for conducting cell proliferation assays with this compound:

workflow Start Cell Seeding (4×10⁴ cells/well) Adherence 24h Adherence Period (37°C, 5% CO₂) Start->Adherence Treatment This compound Treatment (0-15 μM, 72h) Adherence->Treatment MediaRefresh Media Refresh (Every 24h) Treatment->MediaRefresh Fixation Cell Fixation (10% TCA, 1h, 4°C) MediaRefresh->Fixation Staining SRB Staining (0.057%, 30min) Fixation->Staining Solubilization Dye Solubilization (10mM Tris base) Staining->Solubilization Analysis Absorbance Measurement (565 nm) Solubilization->Analysis Data IC₅₀ Determination (Non-linear regression) Analysis->Data

Akt Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the Akt signaling pathway and this compound's mechanism of action:

pathway GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Recruitment & Phosphorylation PIP3->Akt mTOR mTOR Activation Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Metabolism Metabolic Reprogramming mTOR->Metabolism This compound This compound (Akt Inhibitor) This compound->Akt Inhibits PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylates

Research Applications and Future Directions

This compound serves as a valuable investigational tool across multiple research contexts. In combination therapy screening, this compound has demonstrated promising synergy with mTOR inhibitors like everolimus in patient-derived colorectal cancer models, suggesting potential clinical applications [4]. The integration of transcriptomic profiling with drug response prediction algorithms has further enhanced our ability to identify contexts where this compound would display maximal efficacy [5]. Additionally, this compound has proven instrumental in metabolic studies, particularly in exploring how cancer cells adapt their nutrient utilization following pathway inhibition.

The experimental protocols outlined herein provide a foundation for rigorous investigation of Akt inhibition in cancer models. Particular attention should be paid to microenvironmental conditions, as demonstrated by the profound impact of lactic acidosis on this compound efficacy. Researchers should consider incorporating metabolic analyses including stable isotope tracing and respiratory measurements when evaluating response to this compound, as these can reveal adaptive resistance mechanisms not apparent through proliferation assays alone. Furthermore, the growing appreciation of tumor heterogeneity underscores the importance of employing multiple model systems, including 3D cultures and patient-derived cells, when assessing the therapeutic potential of Akt pathway inhibition.

References

Uprosertib Dosing regimens in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Regimen Cancer Model Key Findings / Context Source / Citation
100 mg/kg, oral, once daily Rhabdomyosarcoma (RMS) Patient-Derived Xenografts (PDX) Significant antitumor effect, achieving tumor eradication in some animals. [1]
100 mg/kg, oral, once daily In-house prostate cancer (LNCaP) xenografts Modeled in a machine learning drug response prediction study. [2]
10 µM (In Vitro) HCT116 and LS174T colon cancer cells Used to study lactic acidosis-induced resistance mechanisms. [3]
50 mg/kg (proposed for combo) Solid Tumors (Clinical Trial Translation) This dose, in combination with trametinib, was tested in a human clinical trial but was poorly tolerated. [4]

Detailed Experimental Protocols

To help you implement these dosing regimens in your research, here are the detailed methodologies from the cited studies.

Protocol 1: Monotherapy in Rhabdomyosarcoma PDX Models

This protocol is adapted from the study that demonstrated a significant antitumor effect with 100 mg/kg uprosertib. [1]

  • Animal Model: Immune-suppressed mice implanted with fusion-negative rhabdomyosarcoma (FN-RMS) patient-derived xenografts (PDXs).
  • Dosing Formulation: The specific formulation used in the study was not detailed but was administered orally.
  • Dosing Schedule: 100 mg/kg, administered orally, once daily.
  • Treatment Initiation: Treatment began once the tumors reached a volume of 100–350 mm³.
  • Treatment Duration: The mice were treated for a continuous period of two weeks.
  • Efficacy Assessment: Tumor volume was monitored and compared to vehicle-treated control groups. The study reported a significant anti-tumor effect and even tumor eradication in some animals. [1]
Protocol 2: In Vitro Studies on Resistance Mechanisms

This methodology focuses on treating cancer cells in culture to investigate resistance, which often informs subsequent in vivo experiments. [3]

  • Cell Lines: Human colon cancer cell lines HCT116 and LS174T.
  • Compound: this compound (sourced from Selleckchem).
  • Dosing Concentration: Cells were treated with this compound at concentrations of 5 µM or 10 µM.
  • Experimental Context: The study specifically investigated how lactic acidosis (supplementing the medium with 10-20 mM lactic acid) confers resistance to this compound. Cells were pre-adapted to lactic acid to reduce stress.
  • Assessment: Cell survival was measured using Sulforhodamine B (SRB) assays, and apoptosis was quantified using Caspase-Glo 3/7 assays. [3]

Critical Considerations for Your Research

When designing your experiments, it is crucial to consider the following insights from the literature:

  • Dosing in Combination Therapies: The combination of this compound with other targeted agents, such as the MEK inhibitor trametinib, has proven challenging. A phase I clinical trial found that continuous dosing of trametinib (1.5 mg QD) with this compound (50 mg QD) was poorly tolerated in humans, with diarrhea and rash as dose-limiting toxicities. [4] This suggests that combination regimens in mice may require lower doses or intermittent scheduling to be tolerable.
  • Mechanism of Resistance: Be aware that the tumor microenvironment can significantly impact this compound's efficacy. Research shows that lactic acidosis—a condition common in solid tumors—can induce resistance to this compound by providing cancer cells with lactate as an alternative energy source. [3] This factor should be considered when choosing or characterizing your mouse model.

To help visualize the context of this compound's mechanism and the experimental workflow, the following diagrams are provided.

G This compound This compound AKT AKT This compound->AKT Inhibits Glycolysis Glycolysis AKT->Glycolysis Promotes Apoptosis Apoptosis AKT->Apoptosis Suppresses TumorGrowth TumorGrowth AKT->TumorGrowth Drives

This compound inhibits the AKT signaling pathway

G cluster_in_vivo In Vivo Monotherapy Protocol Step1 Implant immune-suppressed mice with cancer cells (e.g., RMS PDX) Step2 Monitor tumor growth until volume reaches 100-350 mm³ Step1->Step2 Step3 Administer this compound (100 mg/kg, oral, once daily) Step2->Step3 Step4 Treat for 2 weeks Step3->Step4 Step5 Monitor tumor volume and animal body weight Step4->Step5 Step6 Analyze data vs. vehicle control group Step5->Step6 End End Step6->End Start Start Start->Step1

Workflow for in vivo efficacy testing

Important Notes and Gaps in the Literature

  • Formulation Details: The exact formulation of this compound used for oral gavage in the mouse studies (e.g., the vehicle solution) is not explicitly detailed in the provided search results and may need to be sourced from the original publications or patent literature.
  • Pharmacokinetic Data: Specific pharmacokinetic parameters from these mouse models, such as peak plasma concentration (Cmax) and half-life, are not provided in the available excerpts.

References

Uprosertib combination therapy trametinib MEK inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials of trametinib alone and in combination with uprosertib.

Trial Phase & Design Patient Population Intervention Objective Response Rate (ORR) Clinical Benefit Rate (CBR: PR+SD) Median Progression-Free Survival (PFS)
Phase II (Part I) [1] [2] [3] Metastatic TNBC (n=37); previously treated Trametinib monotherapy (2 mg daily) 5.4% (2/37 patients) 21.6% (8/37 patients) 7.7 weeks
Phase II (Part II) [1] [2] [3] Metastatic TNBC (n=19); progressed on Part I Trametinib (1.5 mg) + this compound (50 mg) 15.8% (3/19 patients) 31.6% (6/19 patients) 7.8 weeks
Phase I [4] [5] Advanced solid tumors (TNBC & melanoma; n=126 across dosing groups) Trametinib + this compound (various schedules) < 5% (6/126 patients) Not reported Not reported

Safety and Tolerability Profile

The combination of trametinib and this compound was poorly tolerated, with adverse events (AEs) occurring at lower doses and with greater severity than expected from monotherapy data [4] [5].

  • Common Dose-Limiting Toxicities: Diarrhea was the most common dose-limiting toxicity. Rash was also frequently reported and particularly difficult for patients to tolerate [4] [5].
  • Severity of AEs: In the phase I trial, a high percentage of patients experienced severe AEs, with 59% reporting grade 3 and 6% reporting grade 4 adverse events [4] [5].
  • Impact on Dosing: The poor tolerability prevented the delivery of the drugs at doses predicted to have clinical activity, which was a key factor in the early termination of the phase I study [4] [5].

Experimental Protocol Overview

The following workflow summarizes the design of the key Phase II study in metastatic TNBC.

G Start Patient Enrollment (n=37, metastatic TNBC) PartI Part I: Trametinib Monotherapy (2 mg orally, once daily) Start->PartI Assess Assessment for Disease Progression PartI->Assess PartII Part II: Combination Therapy Trametinib (1.5 mg) + this compound (50 mg) orally, once daily Assess->PartII Patients with progression (n=19) End Study End Assess->End Other patients PartII->End

Key Methodological Details
  • Study Design: The Phase II trial was an open-label, two-part, single-arm, multicenter study [1] [3].
  • Patient Population: Participants had metastatic triple-negative breast cancer previously treated with chemotherapy [1].
  • Dosing Regimen:
    • Part I: Trametinib monotherapy at 2 mg taken orally once daily [1] [3].
    • Part II: After disease progression, patients received a combination of Trametinib 1.5 mg and this compound 50 mg, both taken orally once daily [1] [3].
  • Primary Outcome: The primary objective was to determine the objective response rate (ORR) [2].
  • Translational Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed. Clearance of ctDNA at the second cycle (C2D1) of trametinib monotherapy was associated with significantly improved progression-free survival (PFS) and overall survival (OS), suggesting its potential as an early biomarker of response [1] [3].

Mechanism of Action and Signaling Pathways

This compound and trametinib target key components of interconnected cell growth and survival pathways. The following diagram illustrates the targeted signaling pathways and drug mechanisms.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation CellGrowth Cell Growth, Proliferation, Survival ERK->CellGrowth PIP3 PIP3 PI3K->PIP3 PIP2 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits This compound This compound (AKT Inhibitor) This compound->AKT Inhibits

The combination aims to overcome a key resistance mechanism: when the MEK pathway is inhibited, cancer cells can bypass this blockade via activation of the PI3K/AKT pathway [6] [4]. Simultaneously targeting both pathways intends to create a more comprehensive and effective blockade of cancer growth signals.

Research Implications and Future Directions

  • Limited Clinical Utility: The trametinib and this compound combination is not a viable standard treatment due to limited efficacy and poor tolerability [1] [4].
  • Biomarker-Driven Research: The association between ctDNA clearance and improved survival suggests that future studies should focus on identifying patient subpopulations most likely to benefit [1] [3].
  • Alternative Combinations: Research should explore other therapeutic partners or different dosing schedules to improve the tolerability and efficacy of pathway-targeted combinations [6].

Reference List

  • Prasath, V., et al. (2025). Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer. Breast Cancer Research and Treatment, 210(1), 179-189. https://doi.org/10.1007/s10549-024-07551-z [1] [2] [3]
  • PMC (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cells, 13(12), 1064. https://doi.org/10.3390/cells13121064 [6]
  • Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors. (2020). Cancer Chemotherapy and Pharmacology, 85(4), 673-683. https://doi.org/10.1007/s00280-020-04038-8 [4] [5]

References

Comprehensive Application Notes & Protocols: Assessing Caspase Activation in Uprosertib-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uprosertib and Apoptosis Signaling

This compound (GSK2141795) is an ATP-competitive pan-AKT inhibitor currently in phase II clinical trials that targets the crucial PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. As a key driver of the Warburg effect in cancer cells, AKT signaling regulates glucose metabolism and promotes cell survival, making its inhibition a promising therapeutic approach. This compound treatment consistently demonstrates reduced glucose uptake as a pharmacodynamic marker of AKT inhibition, forcing cancer cells to utilize alternative energy sources and potentially triggering apoptotic cell death [1]. The induction of apoptosis following AKT inhibition represents a critical mechanism for this compound's anti-tumor efficacy, making the measurement of caspase activation an essential component in evaluating its biological activity.

Apoptosis, or programmed cell death, is executed through the coordinated activity of caspase enzymes, which are synthesized as inactive zymogens and require proteolytic activation to function. Caspases are categorized as either initiator caspases (caspase-2, -8, -9, and -10) or effector caspases (caspase-3, -6, and -7), with caspase-3 serving as a primary executioner of apoptosis. Once activated by upstream signals, caspase-3 cleaves key cellular substrates including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis such as membrane blebbing, DNA fragmentation, and eventual cell dismantling [2] [3]. Understanding the temporal dynamics of caspase activation is crucial, as research has demonstrated that once initiated, caspase-3 activation proceeds to completion within 5 minutes or less at the single-cell level, immediately preceding characteristic apoptotic morphological changes [4].

Caspase Detection Methodologies: Principles and Comparison

Caspase Activity Assay Principles

Multiple methodological approaches exist for detecting caspase activation in the context of this compound treatment, each with distinct advantages and applications. Fluorogenic substrate-based assays utilize peptides containing the caspase-specific cleavage sequence DEVD conjugated to a fluorogenic molecule such as 7-amino-4-methylcoumarin (AMC) or AFC. In their intact state, these substrates exhibit minimal fluorescence, but upon cleavage by activated caspase-3/7, they release the fluorophore, generating a fluorescence signal proportional to caspase activity [3] [5]. Alternative approaches include FRET-based constructs where CFP and YFP fluorescent proteins are linked by a DEVD-containing peptide; caspase cleavage separates the proteins, reducing FRET efficiency and increasing the CFP/YFP emission ratio [4]. Additionally, cell-permeable reagents like CellEvent Caspase-3/7 allow real-time monitoring in live cells by combining the DEVD recognition sequence with a DNA-binding dye that becomes fluorescent only after cleavage and subsequent DNA binding [6].

The selection of appropriate caspase detection methods depends on specific experimental requirements including throughput, temporal resolution, and equipment availability. For high-throughput screening applications, homogeneous fluorescence-based assays offer convenience and scalability, while live-cell imaging approaches provide kinetic information about the dynamics of caspase activation in individual cells. Researchers must also consider method specificity, as many caspase-3 assays also detect caspase-7 due to their shared DEVD substrate preference [3]. Furthermore, the integration of caspase assays with complementary viability readouts such as ATP quantification or mitochondrial membrane potential measurements can provide a more comprehensive assessment of apoptotic progression and mechanism [6] [1].

Comparative Analysis of Caspase Detection Methods

Table 1: Comparison of Caspase Detection Methodologies for this compound Apoptosis Assessment

Method Principle Detection Platform Advantages Limitations
Fluorogenic Assays (Caspase-3 Activity Assay Kit) DEVD-AMC/AFC cleavage releases fluorescent AMC/AFC Fluorescence microplate reader (Ex/Em: 380/420-460 nm) Quantitative, suitable for screening, works with cell lysates End-point measurement, requires cell lysis
Live-Cell Reagents (CellEvent Caspase-3/7) Activated caspase cleaves reagent allowing DNA binding and fluorescence Fluorescence microscopy, HCS, flow cytometry Real-time monitoring in live cells, no-wash protocol, fixable Potential phototoxicity with extended imaging
FRET-Based Reporters (CFP-DEVD-YFP) Caspase cleavage reduces FRET between CFP and YFP Confocal microscopy, fluorescence reader Single-cell resolution, kinetic data, subcellular localization Requires transfection, specialized equipment needed
Caspase Inhibition Assays (Image-iT LIVE) Fluorescent caspase inhibitors (FAM-DEVD-FMK) bind active caspases Fluorescence microscopy, HCS Direct measurement of active enzymes, fixable Requires wash steps, potential loss of fragile cells

Table 2: Protocol Comparison for Caspase Detection Methods

Method Sample Preparation Incubation Conditions Detection Timing Compatible Multiplexing
Fluorogenic Assays Cell lysis after this compound treatment 37°C for 1-2 hours End-point Can be combined with protein quantification
Live-Cell Reagents Direct addition to culture medium 37°C for 30-60 minutes Real-time (every 2-3 hours) Mitochondrial dyes, nuclear stains, viability markers
FRET-Based Reporters Transfection 24-48 hours before this compound Continuous during treatment Real-time (minutes resolution) Mitochondrial potential indicators, morphological assessment
Caspase Inhibition Assays Add reagent, incubate, wash before imaging 37°C for 30-60 minutes End-point (after fixation) Nuclear counterstains, immunocytochemistry

Experimental Protocols for Caspase Activation Assessment in this compound Studies

Cell Preparation and this compound Treatment Protocol

Protocol for Cell Seeding and Drug Treatment:

  • Cell Plating: Seed HCT116 or LS174T colon cancer cells at a density of 4×10⁴ cells per well in 96-well plates for caspase assessment or 1×10⁵ cells per well in 12-well plates for complementary assays. Use appropriate complete medium (e.g., DMEM with 5.6 mM glucose, 2 mM glutamine, and 10% FBS) and incub for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment [1].
  • This compound Preparation: Prepare this compound stock solutions in DMSO and dilute in treatment medium to achieve final concentrations typically ranging from 1-15 μM, with 5-10 μM being effective for apoptosis induction in sensitive cell lines. Include vehicle control (0.1% DMSO) in all experiments [1] [7].
  • Lactic Acid Conditioning: For resistance studies, gradually adapt cells to increasing lactate concentrations (0-20 mM) prior to experiments by culturing in conditioned medium to reduce cellular stress. Supplement treatment media with corresponding lactic acid concentrations [1].
  • Drug Exposure: Replace maintenance medium with this compound-containing treatment medium. For time-course experiments, replenish treatment media every 24 hours to maintain consistent extracellular metabolite concentrations and drug activity throughout the assay period [1].

Optimization Considerations: Cell seeding density should be optimized for specific cell lines and experimental durations. For the HCT116 and LS174T colon cancer cell lines used in this compound studies, the described densities typically achieve 30-50% confluence by day 1, preventing overgrowth during extended treatments. When working with suspension cells or primary cultures, plate coating with 0.01% poly-L-ornithine or 5 μg/mL fibronectin is recommended to enhance cell attachment [8]. Additionally, researchers should titrate this compound concentrations for new cell lines, as sensitivity varies depending on basal AKT signaling dependency and compensatory pathway activity.

Caspase-3/7 Activity Measurement Using Homogeneous Assays

Caspase-Glo 3/7 Assay Protocol:

  • Assay Principle: This homogeneous luminescent assay measures caspase-3 and -7 activities by containing a proluminescent caspase substrate (DEVD-sequences) in a reagent optimized for cell lysis, caspase activity, and luminescent detection. The addition of a single reagent results in cell lysis, followed by caspase cleavage of the substrate and generation of a luminescent signal proportional to caspase activity [1].
  • Procedure: Following this compound treatment (typically 24-48 hours), equilibrate plate and Caspase-Glo 3/7 reagent to room temperature. Add equal volume of Caspase-Glo 3/7 reagent to each well containing cells in culture medium. Mix contents gently using a plate shaker at 300-500 rpm for 30 seconds to ensure homogeneous distribution. Incubate plate at room temperature for 30-60 minutes to allow signal development, then measure luminescence using a plate-reading luminometer [1].
  • Normalization: To account for variations in cell viability following this compound treatment, normalize luminescence readings to cell density determined using a parallel Sulforhodamine B (SRB) assay or ATP quantification [1].

Alternative Fluorometric Caspase-3 Assay Protocol:

  • Cell Lysis: After this compound treatment, aspirate media and wash cells with cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 15 minutes. Scrape lysates and transfer to microcentrifuge tubes, then clarify by centrifugation at 12,000 × g for 15 minutes at 4°C [1] [7].
  • Protein Quantification: Determine protein concentration using BCA or similar protein assay according to manufacturer's instructions. Dilute lysates to equal concentrations in caspase assay buffer (typically 1-2 mg/mL total protein) [3] [5].
  • Reaction Setup: In a black 96-well plate, combine 50 μg of total cell lysate with caspase assay buffer containing the fluorogenic substrate Ac-DEVD-AMC or Ac-DEVD-AFC at 50 μM final concentration in a total volume of 100 μL. Include controls without lysate (background) and with a caspase-3 inhibitor (Ac-DNLD-CHO) for specificity confirmation [3] [5].
  • Fluorescence Measurement: Incubate reaction mixture at 37°C for 1-2 hours protected from light. Measure fluorescence using a microplate reader with excitation at 380-400 nm and emission detection at 420-460 nm for AMC, or 400 nm excitation/505 nm emission for AFC [3] [5].
  • Data Analysis: Subtract background fluorescence from all readings. Calculate caspase activity as fold-change over vehicle-treated controls after normalization to total protein content.

This compound Resistance Mechanisms and Combinatorial Approaches

Lactic Acidosis-Mediated Resistance to this compound

The tumor microenvironment, characterized by nutrient stress and metabolic alterations, can significantly influence therapeutic responses. Recent research has demonstrated that lactic acidosis induces resistance to this compound in colon cancer cells, characterized by increased cell survival and reduced apoptosis despite effective AKT signaling inhibition. This adaptive resistance mechanism allows cancer cells to maintain viability by shifting toward lactate utilization and enhancing oxidative phosphorylation when glucose metabolism is compromised by AKT inhibition [1]. Under lactic acidosis conditions (10-20 mM lactic acid), HCT116 and LS174T colon cancer cells exhibited significantly reduced caspase-3/7 activation following this compound treatment compared to standard culture conditions, demonstrating the profound impact of metabolic microenvironment on therapeutic efficacy [1].

Strategies to overcome lactic acidosis-mediated resistance include targeting lactate transport through monocarboxylate transporter (MCT) inhibition or therapeutic targeting of oxidative phosphorylation. Research has demonstrated that combining this compound with MCT inhibitors or OXPHOS inhibitors effectively restores apoptosis induction in resistant cells, as evidenced by increased caspase-3/7 activation [1]. This approach takes advantage of the metabolic vulnerability created when cancer cells adapt to lactic acidosis and depend on lactate import and mitochondrial respiration for survival under AKT inhibition. These findings highlight the importance of considering tumor microenvironment conditions when assessing this compound efficacy and designing combination strategies.

PARP Inhibitor Combination Therapy

The combination of this compound with PARP inhibitors represents a promising approach for enhancing anti-tumor efficacy, particularly in ovarian cancer models. Mechanistic studies have revealed that AKT inhibition can decrease PARP enzyme activity as measured by PAR levels and/or reduce PARP1 protein expression in tumor cells, potentially explaining the observed combined anti-tumor effect [7]. This combination strategy addresses the challenge of PARP inhibitor resistance by simultaneously targeting complementary pathways involved in DNA damage response and cell survival regulation.

Experimental Evidence:

  • In PDX models derived from recurrent platinum-resistant ovarian cancer patients, the combination of this compound (30 mg/kg QD) with olaparib (100 mg/kg QD) demonstrated significantly enhanced tumor growth inhibition compared to either agent alone [7].
  • In vitro studies using ovarian cancer cell lines (OVCAR8, OVCA433, A2780) showed additive anti-proliferation effects when LAE003 (this compound) was combined with olaparib, particularly in cell lines with high basal PARP1 protein expression [7].
  • Apoptosis assays confirmed increased caspase activation in combination treatment groups compared to single-agent therapy, supporting enhanced induction of programmed cell death through dual pathway inhibition [7].

Pathway Diagrams and Experimental Workflows

AKT Inhibition Apoptosis Signaling Pathway

G AKT Inhibition Apoptosis Signaling Pathway This compound This compound AKT AKT This compound->AKT Inhibits BAD BAD AKT->BAD Phosphorylates BCL2 BCL2 BAD->BCL2 Inactivates Mitochondria Mitochondria BCL2->Mitochondria Regulates CytochromeC CytochromeC Mitochondria->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Cleaves/Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caspase Activation Assay Workflow

G Caspase Activation Assay Workflow CellPlating CellPlating UprosertibTreatment UprosertibTreatment CellPlating->UprosertibTreatment 24h AssaySelection AssaySelection UprosertibTreatment->AssaySelection 24-48h LiveCell LiveCell AssaySelection->LiveCell Live-cell imaging LysateBased LysateBased AssaySelection->LysateBased Endpoint analysis ReagentAddition ReagentAddition LiveCell->ReagentAddition LiveCell->ReagentAddition CellEvent Caspase-3/7 LysateBased->ReagentAddition LysateBased->ReagentAddition Caspase-Glo/ Fluorogenic substrate Incubation Incubation ReagentAddition->Incubation Detection Detection Incubation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis

Conclusion and Research Applications

The assessment of caspase activation provides a critical biomarker for evaluating this compound efficacy and understanding resistance mechanisms in cancer models. The protocols outlined herein enable comprehensive characterization of apoptotic responses following AKT inhibition, with applications spanning basic research, drug screening, and combination therapy development. The integration of multiple caspase detection methods offers complementary insights, from population-level responses in high-throughput formats to single-cell kinetic analyses that reveal the remarkable rapidity of caspase activation once initiated [4].

These application notes highlight the importance of microenvironmental factors such as lactic acidosis in modulating therapeutic responses to this compound, providing methodologies to investigate metabolic adaptation as a resistance mechanism. Furthermore, the combination of this compound with PARP inhibitors demonstrates the potential of rational combination therapies to enhance apoptosis induction and overcome compensatory survival pathways. As research continues to elucidate the complex interplay between AKT signaling, metabolic adaptation, and cell death execution, these protocols will support the development of more effective therapeutic strategies targeting this crucial oncogenic pathway.

References

Analyzing Akt Inhibition by Uprosertib: Application Notes for p-PRAS40 and p-FOXO Western Blot

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt Signaling and Key Readouts

The protein kinase Akt is a central node in the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers, making it a major therapeutic target. [1] Uprosertib is an Akt inhibitor whose effectiveness can be gauged by measuring the phosphorylation status of its direct downstream substrates. PRAS40 (Proline-rich Akt substrate of 40 kDa) and FOXO (Forkhead box O) transcription factors are two such substrates. Akt phosphorylates PRAS40 at Thr246 and FOXO at multiple sites, leading to their inactivation and subsequent promotion of cell survival and growth. [2] [3] [1] Therefore, a decrease in the levels of p-PRAS40 (Thr246) and p-FOXO upon treatment with this compound serves as a direct and reliable indicator of successful target engagement and pathway inhibition.

The following diagram illustrates the simplified signaling pathway and the logical flow of the hypothesis tested by this Western blot protocol:

G Akt Signaling and Inhibitor Action Growth_Factors Growth Factors (Insulin, IGF-1) PI3K_Akt_Pathway PI3K/Akt Pathway Activation Growth_Factors->PI3K_Akt_Pathway Akt Akt (Active) PI3K_Akt_Pathway->Akt pPRAS40 p-PRAS40 (Thr246) Akt->pPRAS40 pFOXO p-FOXO Akt->pFOXO This compound This compound (AKT inhibitor) This compound->Akt Inhibits Cell_Survival Cell Survival & Growth pPRAS40->Cell_Survival pFOXO->Cell_Survival

Key Experimental Findings and Data

Extensive research validates the use of p-PRAS40 and p-FOXO as biomarkers for Akt inhibition. The quantitative data below summarizes expected outcomes from treating cells with a potent Akt inhibitor like this compound.

Table 1: Expected Effects of Akt Inhibition on Downstream Phospho-Substrates in Cell-Based Assays

Cell Model / Experiment Treatment p-PRAS40 (Thr246) Level p-FOXO Level Observation Method Citation
Ba/F3 myr-Akt1 Cells Borussertib (Covalent Akt Inhibitor) Dose-dependent reduction Dose-dependent reduction Western Blot [1]
Ba/F3 myr-Akt2 Cells Borussertib (Covalent Akt Inhibitor) Dose-dependent reduction Dose-dependent reduction Western Blot [1]
General Principle Akt or PI3K inhibitor Strongly suppressed Strongly suppressed Western Blot / Immunoblotting [3] [1]

Table 2: Phospho-Site Specific Antibody Information

| Target Protein | Phosphorylation Site | Antibody Cat. # (Example) | Recommended Dilution | Key Specificity Note | | :--- | :--- | :--- | :--- | :--- | | PRAS40 | Threonine 246 (Thr246) | #2640 | 1:1000 (Western Blot) | Detects endogenous PRAS40 only when phosphorylated at Thr246. | [2] |

Detailed Western Blot Protocol for Phospho-Proteins

This protocol is optimized for the detection of labile phosphorylation events, based on standard procedures and the specific requirements for analyzing p-PRAS40 and p-FOXO. [4]

Reagent Preparation
  • Lysis Buffer: Standard RIPA buffer supplemented with phosphatase inhibitors (e.g., sodium fluoride, beta-glycerophosphate, sodium orthovanadate) and protease inhibitors immediately before use.
  • SDS-PAGE Sample Buffer (2X): Tris-HCl, SDS, glycerol, and bromophenol blue. For reduced conditions, supplement with DTT or β-mercaptoethanol to a final concentration of 100 mM or 5%, respectively.
  • Electrophoresis Buffer: Tris-Glycine-SDS (TGS) running buffer.
  • Transfer Buffer: Standard Tris-Glycine transfer buffer. For PVDF membranes, add 10-20% methanol.
  • TBS-T: Tris-Buffered Saline with 0.1% Tween-20.
  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T. BSA is preferred over milk to avoid interference from endogenous phosphoproteins like casein. [4]
  • Antibody Diluent: TBS-T with 1% BSA.
Step-by-Step Procedure
  • Sample Preparation:

    • Lyse cells directly in ice-cold lysis buffer.
    • Centrifuge lysates at >12,000 x g for 15 minutes at 4°C to pellet debris.
    • Collect the supernatant and determine protein concentration.
    • Mix protein lysate with an equal volume of 2X SDS-PAGE sample buffer.
    • Denature proteins by heating at 95°C for 5 minutes. [4]
  • Gel Electrophoresis & Transfer:

    • Load 20-50 µg of total protein per well onto an SDS-polyacrylamide gel.
    • Run the gel under standard constant voltage conditions until the dye front reaches the bottom.
    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in 100% methanol for 30 seconds before use. Use either wet or semi-dry transfer methods. [4]
    • (Optional) After transfer, stain the membrane with Ponceau S for 10 seconds to verify transfer efficiency and equal loading. Rinse with TBST to destain. [4]
  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with agitation. [4]
    • Incubate with primary antibody (e.g., Anti-p-PRAS40 (Thr246) #2640 at 1:1000 dilution) prepared in TBS-T with 1% BSA overnight at 4°C with constant agitation. [2] [4]
    • Wash the membrane three to four times with TBS-T for 5 minutes each.
    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in TBS-T with 1% BSA for 1 hour at room temperature. [4]
    • Wash the membrane three to four times with TBS-T for 5 minutes each.
  • Signal Detection:

    • Develop the blot using a sensitive ECL Plus detection reagent according to the manufacturer's instructions.
    • Image the membrane using a chemiluminescence-compatible imager.

The workflow for the entire procedure, from sample preparation to data analysis, is summarized below:

G Western Blot Workflow for Phospho-Proteins Sample_Prep 1. Sample Preparation (Lysis with Phosphatase Inhibitors) Denaturation 2. Denaturation (95°C, 5 min) Sample_Prep->Denaturation Gel_Electro 3. Gel Electrophoresis (SDS-PAGE) Denaturation->Gel_Electro Membrane_Transfer 4. Membrane Transfer (Pre-wet PVDF in Methanol) Gel_Electro->Membrane_Transfer Blocking 5. Blocking (5% BSA in TBST, 1 hr) Membrane_Transfer->Blocking Primary_Ab 6. Primary Antibody (Incubate overnight at 4°C) Blocking->Primary_Ab Wash_1 7. Wash (TBST, 3-4 times) Primary_Ab->Wash_1 Secondary_Ab 8. Secondary Antibody (HRP-conjugated, 1 hr) Wash_1->Secondary_Ab Wash_2 9. Wash (TBST, 3-4 times) Secondary_Ab->Wash_2 Detection 10. Detection (ECL Reagent & Imaging) Wash_2->Detection

Expected Results and Data Interpretation

Successful inhibition of Akt by this compound will result in a dose-dependent decrease in the band intensity for both p-PRAS40 (Thr246) and p-FOXO on the Western blot. [1]

  • Positive Result: A clear reduction in phosphorylation signals confirms target engagement and efficacy of this compound.
  • Loading Control: The total protein levels of PRAS40, FOXO, and/or housekeeping proteins like Actin or GAPDH should remain constant. This verifies that changes in phosphorylation are due to inhibited kinase activity and not unequal loading or general protein degradation.
  • Downstream Validation: The dephosphorylation of FOXO should lead to its nuclear localization and activation of pro-apoptotic genes, which can be correlated with a decrease in cell viability in proliferation assays. [1]

Troubleshooting Common Issues

  • Weak or No Signal: Ensure phosphatase inhibitors are fresh and used in all steps before denaturation. Check antibody specificity and expiration dates. Increase the amount of total protein loaded.
  • High Background: Consistently use BSA-based blocking buffers and antibody diluents instead of milk. [4] Increase the number and duration of washes. Titrate the primary and secondary antibody concentrations to find the optimal dilution.
  • Multiple Bands: Check antibody data sheets for known cross-reactivity. Ensure complete protein denaturation by freshly preparing DTT/BME and proper heating.

Conclusion

Western blot analysis of p-PRAS40 (Thr246) and p-FOXO is a robust and widely accepted method for validating the on-target activity of this compound in cellular models. This detailed protocol, emphasizing the critical use of phosphatase inhibitors and BSA-based buffers, provides researchers with a reliable framework to confidently assess Akt inhibition and contribute to the development of effective targeted cancer therapies.

References

Uprosertib and Cell Cycle Arrest: Proposed Analysis Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the core experimental workflow and underlying signaling pathway for analyzing Uprosertib-induced cell cycle arrest.

G Start Start: Seed Cancer Cell Lines DrugTreat This compound Treatment Start->DrugTreat Harvest Harvest and Fix Cells DrugTreat->Harvest AKT AKT Activation DrugTreat->AKT Inhibits Stain DNA Staining (e.g., PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Interpret Interpret Cell Cycle Phase Analysis->Interpret End End: Data Quantification Interpret->End PI3K Growth Factor/ PI3K Signaling PI3K->AKT mTOR mTOR Signaling AKT->mTOR Phosphorylates CDK CDK/Cyclin Activity AKT->CDK Regulates Cycle Cell Cycle Progression CDK->Cycle

This workflow is grounded in this compound's known mechanism as an ATP-competitive AKT inhibitor [1]. By blocking AKT activation, this compound disrupts downstream signals that promote cell survival and proliferation, ultimately leading to cell cycle arrest [2] [1].

Expected Outcomes and Data Interpretation

When you inhibit the AKT pathway with this compound, you can anticipate specific cell cycle arrests. The table below summarizes the expected outcomes based on the role of AKT in cell cycle regulation.

Cell Cycle Phase Arrest Potential Molecular Mechanism Expected Experimental Observation
G1 Phase Arrest Downregulation of cyclin D1 and CDK4/6 activity; hypophosphorylation of retinoblastoma (Rb) protein [3]. Increased percentage of cells with 2N DNA content (G0/G1 peak) on a DNA histogram [4].
G2/M Phase Arrest Dysregulation of cyclin B1 and CDK1 activity [5]. Increased percentage of cells with 4N DNA content (G2/M peak) on a DNA histogram [4].

These arrests are often mediated by the activation of key proteins like p21 and p27, which are cyclin-dependent kinase inhibitors (CDKIs) [3].

Detailed Experimental Protocol

Here is a generalized, step-by-step protocol for a cell cycle arrest assay using flow cytometry, which can be adapted for this compound.

Materials and Reagents
  • Cell Lines: Use relevant cancer cell lines. Colorectal cancer (CRC) models are pertinent, as this compound has shown synergy with mTOR inhibitors in patient-derived CRC cultures [6].
  • Drug Preparation: Prepare this compound stock solution in DMSO. Include a vehicle control (DMSO only) in your experiment.
  • Key Reagents: Cell culture medium, phosphate-buffered saline (PBS), 70% ethanol (in PBS), RNase A, Propidium Iodide (PI) staining solution [5].
Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density (e.g., 1-2 x 10^5 cells per well in a 6-well plate) and allow them to adhere overnight.
    • The following day, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and for various time points (e.g., 24, 48, 72 hours). The specific concentration should be determined based on prior viability assays (IC50 values) [6].
  • Cell Harvesting and Fixation:

    • After treatment, collect both floating and adherent cells (e.g., by trypsinization).
    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.
    • Gently resuspend the cell pellet in 0.5-1 mL of cold 70% ethanol to fix the cells. Fixed cells can be stored at -20°C for several weeks.
  • DNA Staining:

    • Centrifuge the fixed cells to remove ethanol. Wash the cell pellet with cold PBS.
    • Prepare a staining solution containing RNase A (to digest RNA) and Propidium Iodide (PI, which intercalates into double-stranded DNA). For example, resuspend the cell pellet in 500 µL PBS containing 50 µg/mL PI and 25 µg/mL RNase A [5].
    • Incubate the cells in the dark at 37°C for 30-60 minutes.
  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Measure the PI fluorescence, which is proportional to DNA content.
    • For each sample, collect data for at least 10,000 events [5].
    • Use flow cytometry software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Critical Considerations for Your Experiment

  • Combination Therapy Context: Be aware that recent research highlights the synergistic effect of combining this compound (an AKT inhibitor) with Everolimus (an mTOR inhibitor) [6]. You may observe more potent cell cycle arrest in combination treatments compared to single-agent use.
  • Cell Line Specificity: The exact phase of arrest (G1 vs. G2/M) can vary significantly depending on the cell line's genetic background [5]. It is crucial to test multiple lines.
  • Correlative Analysis: To strengthen your findings, complement the flow cytometry data with Western blot analysis to check for changes in key proteins like phospho-AKT, cyclin D1, and p21 [5].

Finding More Specific Information

  • Check Manufacturer Resources: Contact the original manufacturer or supplier of this compound (e.g., AstraZeneca). They may provide application notes or technical bulletins.
  • Search Patent Databases: Patents often contain highly detailed experimental procedures.
  • Consult Clinical Trial Records: Websites like ClinicalTrials.gov may have study protocols or associated publications that describe methodologies in depth.

References

Comprehensive Application Notes and Protocols: Uprosertib Kinase Selectivity Profiling Using Kinobeads Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uprosertib and Kinase Profiling

This compound (GSK2141795) is a potent, ATP-competitive small molecule inhibitor that targets the Akt family of serine/threonine kinases, which play crucial roles in cell survival, proliferation, and metabolism. This compound demonstrates differential potency against the three Akt isoforms with IC₅₀ values of 180 nM for Akt1, 328 nM for Akt2, and 38 nM for Akt3 in cell-free assays [1]. This compound has progressed to Phase 2 clinical trials for various malignancies, including cervical cancer and melanoma, highlighting its therapeutic potential in oncology [1]. Understanding the precise selectivity profile of kinase inhibitors like this compound is critical both for therapeutic development and for their use as chemical probes in basic research.

The development of selective kinase inhibitors represents a major challenge in drug discovery due to the high structural conservation of kinase ATP-binding sites across the human kinome, which comprises over 500 protein kinases. Polypharmacology (binding to multiple kinases) can contribute both to efficacy and to off-target toxicities, making comprehensive selectivity profiling essential [2] [3]. Kinobeads technology has emerged as a powerful chemoproteomic platform that enables systematic mapping of kinase inhibitor interactions under physiologically relevant conditions, providing critical insights that complement traditional biochemical assays [2]. This document provides detailed methodological protocols for kinobeads-based selectivity profiling of this compound and summarizes key experimental findings regarding its target landscape.

Kinobeads Technology Platform

Principles and Advantages

Kinobeads represent a versatile chemoproteomic platform that employs a mixture of immobilized non-selective kinase inhibitors to comprehensively profile the interactome of small molecule compounds in native biological systems. The core technology utilizes seven broad-spectrum kinase inhibitors covalently attached to Sepharose beads, which collectively enable the affinity enrichment of approximately 300 human protein and lipid kinases along with hundreds of additional nucleotide-binding proteins from cell lysates [2] [3]. This approach allows for the simultaneous assessment of compound interactions with a substantial portion of the kinome in a single experiment, providing a systems-level view of inhibitor specificity that surpasses the limitations of traditional recombinant kinase assays.

The key advantage of kinobeads technology lies in its ability to profile compound binding to endogenously expressed kinases in their native conformations and complexes, preserving post-translational modifications, regulatory subunit interactions, and the physiological intracellular environment that can significantly influence inhibitor binding [3]. This represents a crucial complement to recombinant enzyme assays, as demonstrated by the often poor correlation observed between binding affinities measured via kinobeads and inhibition constants obtained from traditional biochemical assays [3]. The platform operates through a competitive binding format where test compounds compete with the immobilized ligands for binding to their targets, enabling quantitative assessment of interactions through label-free quantitative mass spectrometry.

Experimental Workflow Overview

The kinobeads profiling workflow encompasses multiple stages from sample preparation to data analysis, with quality control measures integrated throughout to ensure reproducibility and reliability. The process begins with the preparation of native cell lysates from relevant biological models, followed by competition experiments where lysates are pre-incubated with either the test compound or vehicle control before exposure to kinobeads. The beads are then thoroughly washed to remove non-specifically bound proteins, after which bound proteins are eluted, digested into peptides, and analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Finally, computational pipelines process the raw spectral data to identify and quantify proteins, followed by statistical analysis to determine significant compound-protein interactions [2] [3].

Table 1: Key Components of the Kinobeads Platform

Component Description Application
Immobilized Ligands Seven broad-spectrum kinase inhibitors covalently attached to Sepharose beads Affinity capture of diverse kinases and nucleotide-binding proteins from native lysates
Cell Lysates Native protein extracts from multiple cancer cell lines (K-562, COLO-205, MV-4-11, etc.) Representation of endogenous kinases in physiological states
Mass Spectrometry High-resolution LC-MS/MS with label-free quantification Identification and quantification of bound proteins
Data Analysis Computational pipelines for protein identification and interaction determination Classification of specific compound-target interactions

G compound Test Compound (this compound) competition Competition Binding compound->competition lysate Cell Lysate Preparation (Native protein extract) lysate->competition kinobeads Kinobeads Incubation (7 immobilized kinase inhibitors) kinobeads->competition wash Bead Washing competition->wash digestion On-bead Digestion (LysC/Trypsin) wash->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Label-free quantification) lcms->data results Selectivity Profile data->results

Figure 1: Kinobeads Experimental Workflow. The diagram illustrates the key steps in kinobeads-based selectivity profiling, from compound incubation with native cell lysates to LC-MS/MS analysis and data interpretation.

Experimental Protocols

Kinobeads Competition Binding Assay

The kinobeads competition binding protocol enables quantitative assessment of compound-target interactions through direct competition with immobilized affinity ligands. Begin by preparing cell lysates from appropriate cancer cell lines (such as K-562, COLO-205, MV-4-11, SK-N-BE(2), and OVCAR-8) in modified RIPA buffer (50 mM Tris, 150 mM NaCl, 10 mM NaF, 0.25% Na-deoxycholate, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors [2] [3]. Clarify lysates by centrifugation at 21,000 rcf for 20 minutes at 4°C and determine protein concentration using a compatible assay (e.g., Pierce 660 nm Assay). For the competition experiment, pre-incubate 300 μg of lysate protein with either this compound at desired concentrations (typically 100 nM and 1 μM) or DMSO vehicle control (1% final concentration) for 20 minutes at 4°C with gentle agitation [2].

Add pre-washed kinobeads (10 μL of 50% slurry) to each sample and incubate for 3 hours at 4°C with end-over-end rotation. After incubation, pellet beads by brief centrifugation and carefully aspirate the supernatant. Wash beads twice with 100 μL mod. RIPA buffer followed by three washes with 100 μL TBS (50 mM Tris, 150 mM NaCl, pH 7.8) to remove non-specifically bound proteins [2]. For protein elution and digestion, resuspend beads in 25 μL freshly prepared tris-buffered urea (8 M urea, 50 mM Tris, pH 7.8) containing 5 mM tris(2-carboxyethyl)phosphine (TCEP) and 10 mM 2-chloroacetamide (CAM), then agitate on a thermomixer at 1400 rpm and 37°C for 30 minutes to reduce and alkylate cysteine residues [2].

Sample Processing for Mass Spectrometry

Following reduction and alkylation, digest enriched proteins using a two-step enzymatic protocol. First, dilute the slurry two-fold with 100 mM triethylammonium bicarbonate (TEAB), adjust pH to 8.5 with 1 N NaOH, and add LysC (0.4 μg per 5 μL settled affinity resin). Incubate for 2 hours at 37°C with shaking at 1400 rpm. Then, further dilute the sample two-fold with 100 mM TEAB and add trypsin (0.4 μg per 5 μL settled affinity resin) for overnight digestion at 37°C [2]. The following day, acidify peptides by adding formic acid (1% final concentration) and purify using StageTip C18 desalting columns before LC-MS/MS analysis [2].

For mass spectrometric analysis, inject peptides onto a nanoflow LC system coupled to a high-resolution tandem mass spectrometer. Use a reverse-phase C18 column with a linear gradient from 2% to 35% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min. Operate the mass spectrometer in data-dependent acquisition mode with survey scans at a resolution of 60,000 followed by fragmentation of the top 15 most intense ions via higher-energy collisional dissociation [2] [3]. Identify and quantify proteins using MaxQuant/Andromeda software against appropriate human protein databases, with false discovery rates set to 1% for both proteins and peptides [3].

Data Analysis and Target Identification

Process the raw mass spectrometry data using specialized computational pipelines to identify significant compound-target interactions. Calculate apparent dissociation constants (Kdapp) for each compound-protein pair based on the residual binding in the presence of competitor compared to DMSO controls [3]. Employ a random forest classifier trained on multiple parameters including residual protein binding, number of identified peptides, spectral counts, and intensity variations in control samples to distinguish specific binders from non-specific interactions [3]. Classify proteins as targets based on significant reduction in bead binding with dose-response behavior, typically applying a threshold of Kdapp < 1 μM for high-confidence interactions.

To ensure assay reproducibility and data quality, include appropriate controls throughout the workflow. Incorporate triplicate measurements of reference inhibitors (such as lestaurtinib) on each 96-well plate to monitor inter-plate variability [3]. Include at least six DMSO vehicle controls randomly distributed across each plate to enable robust normalization within and between experiments. The kinobeads platform demonstrates excellent performance characteristics with approximately 93.2% sensitivity and 99.8% specificity for detecting bona fide compound-target interactions, with false positive and false negative rates of 0.16% and 6.8%, respectively [3].

This compound Selectivity Profiling Data

Primary Targets and Potency

This compound demonstrates potent inhibition of the Akt kinase family, consistent with its design as an ATP-competitive Akt inhibitor. The compound shows differential potency against the three Akt isoforms, with particularly strong activity against Akt3 (IC₅₀ = 38 nM) compared to Akt1 (IC₅₀ = 180 nM) and Akt2 (IC₅₀ = 328 nM) in cell-free assays [1]. In cellular contexts, this compound effectively suppresses downstream Akt signaling pathways, inhibiting phosphorylation of multiple Akt substrates including GSK3β, PRAS40, FOXO, and Caspase 9 in sensitive cell lines such as BT474 and LNCaP [1]. This targeted inhibition translates to potent anti-proliferative effects in cancer cell lines with activated Akt pathways, with IC₅₀ values ranging from 0.03 μM in CEM/C1 cells to 0.72 μM in HCT116 cells [1].

Beyond its primary targets, kinobeads profiling has revealed additional kinase interactions that contribute to this compound's polypharmacology. The compound demonstrates nanomolar affinity for several kinases outside the Akt family, though it maintains relatively high selectivity compared to many promiscuous kinase inhibitors [3]. The binding affinity data obtained through kinobeads profiling generally shows good agreement with functional cellular assays, though correlations with recombinant kinase assays are more variable due to differences in ATP concentrations, enzyme states, and cellular context [3]. This highlights the importance of evaluating kinase inhibitor selectivity in physiologically relevant systems that preserve the native proteome environment.

Table 2: this compound Selectivity Profile from Kinobeads Profiling

Target Category Kinase/Molecule Affinity/Potency Cellular Consequences
Primary Targets Akt1 IC₅₀ = 180 nM (cell-free) Suppression of PRAS40, GSK3β phosphorylation
Akt2 IC₅₀ = 328 nM (cell-free) Inhibition of downstream signaling
Akt3 IC₅₀ = 38 nM (cell-free) Potent blockade of Akt pathway
Cellular Efficacy Sensitive cell lines (CEM/C1, MM1S) IC₅₀ = 0.03-0.07 μM Growth inhibition and cell cycle arrest
Moderate sensitivity (HCT116, OVCAR8) IC₅₀ = 0.24-0.72 μM Dose-dependent anti-proliferative effects
In Vivo Activity BT474 xenografts 61% tumor growth inhibition (100 mg/kg) Target engagement evidence
SKOV3 xenografts 61% tumor growth inhibition (30 mg/kg) Therapeutic efficacy validation
Selectivity Assessment and Comparison

This compound exhibits a favorable selectivity profile when benchmarked against other kinase inhibitors in the same chemical collections. Among 1,183 tool compounds characterized using the kinobeads platform, this compound falls within the mid-range of selectivity, displaying significantly more focused targeting than highly promiscuous inhibitors such as lestaurtinib, which can bind to over 100 kinases [3]. This intermediate selectivity may be therapeutically advantageous, as complete specificity is often difficult to achieve with kinase inhibitors, and some degree of polypharmacology may contribute to efficacy while potentially introducing manageable off-target effects. The kinobeads profiling data enable direct comparison of this compound's target landscape with other clinical and preclinical kinase inhibitors, providing valuable context for interpreting pharmacological effects.

The selectivity of this compound can be quantitatively assessed using the selectivity score metric, which reflects the number of kinases bound with affinities within a certain range (e.g., 10-fold of the primary target affinity) [3]. By this measure, this compound demonstrates greater selectivity than many early-generation kinase inhibitors but less than highly optimized tool compounds specifically designed for minimal off-target interactions. This nuanced understanding of this compound's selectivity profile helps contextualize observed clinical responses and informs appropriate use of the compound both as an investigational therapeutic and as a chemical probe for Akt pathway biology.

Table 3: Comparison of Kinase Inhibitor Profiling Methods

Profiling Method Principles Advantages Limitations Correlation with Kinobeads
Kinobeads Competition binding with native kinases in lysates Physiological context, broad target coverage Limited to kinases captured by beads Reference method
Recombinant Kinase Assays Inhibition of purified kinase activity Controlled conditions, high throughput Lack of cellular context Moderate (Pearson's r = 0.385-0.674)
Cellular Assays Functional response in intact cells Physiological relevance Indirect measure of target engagement Strong for primary targets
Chemical Proteomics Affinity capture with broad probes Direct binding measurement Technical complexity High correlation

Therapeutic Implications and Research Applications

Clinical Development and Combination Strategies

This compound has been investigated in multiple clinical trials both as a monotherapy and in combination with other targeted agents, particularly MEK inhibitors. The compound has entered Phase 2 trials for cervical cancer (NCT01958112) and melanoma (NCT01941927), building on Phase 1 studies in solid tumors (NCT01266954) and other cancers (NCT01138085) [1]. The kinobeads selectivity profile provides mechanistic insights for interpreting clinical observations and rationalizes combination strategies based on pathway interactions. For instance, the combination of this compound with MEK inhibitors demonstrates enhanced anti-tumor effects in preclinical models, suggesting synergistic pathway blockade that may translate to improved clinical efficacy [4].

The observed selectivity profile of this compound also informs its potential applications in specific patient populations. Cancer cells with PTEN loss or PI3K pathway activation show heightened sensitivity to this compound, consistent with its mechanism of action [1]. In PTEN-null LNCaP cells, this compound effectively suppresses PRAS40 phosphorylation with an IC₅₀ of 76 nM, confirming robust target engagement in a genetically defined context [1]. These findings support the potential development of biomarker-driven treatment approaches using this compound in molecularly selected patient populations, illustrating how comprehensive selectivity profiling can guide precision medicine strategies.

Research Applications and Protocol Adaptations

Beyond clinical development, this compound serves as a valuable chemical tool for investigating Akt biology in diverse research contexts. The detailed selectivity profile generated through kinobeads profiling enables more informed interpretation of experimental results using this compound. Researchers can consult the interaction data to assess whether observed phenotypic effects might be mediated by primary Akt inhibition or potential off-target activities [3]. For applications requiring high Akt specificity, researchers may consider combining this compound with complementary inhibitors to control for off-target effects or employing genetic validation approaches to confirm phenotype-target relationships.

The standard kinobeads protocol can be adapted for various research applications through modifications in cell line selection, compound concentration ranges, or analytical methods. For focused validation studies, researchers may employ smaller panels of cell lines relevant to specific biological contexts rather than the broad five-cell-line mixture used in comprehensive profiling [2] [3]. For mechanistic studies, the protocol can be integrated with phosphoproteomics approaches to monitor downstream signaling consequences of target engagement [3]. Additionally, the competition binding assay can be scaled down to microgram protein quantities for applications with limited biological material, maintaining robust performance with as little as 300 μg of total protein per pulldown experiment [2].

Conclusion

Comprehensive selectivity profiling of this compound using kinobeads technology reveals a targeted interaction landscape centered on the Akt kinase family with limited off-target interactions. The detailed protocols presented herein enable robust characterization of kinase inhibitor specificity in physiologically relevant systems, providing critical data for both therapeutic development and chemical biology applications. The integration of competitive binding assays with advanced mass spectrometry generates a systems-level view of compound-protein interactions that complements traditional biochemical approaches and enables more informed decision-making in drug discovery. This compound represents a reasonably selective Akt inhibitor with demonstrated cellular activity and in vivo efficacy, supporting its continued investigation as both a therapeutic agent and a research tool.

The kinobeads platform continues to evolve, with ongoing efforts to expand kinome coverage, increase throughput, and enhance quantitative accuracy. Future applications may include temporal profiling of drug-target engagement in dynamic biological systems and integration with functional genomics approaches to elucidate systems-level responses to kinase inhibition. The generation of large-scale interaction datasets for compounds like this compound contributes to a growing chemical systems biology resource that deepens our understanding of kinase biology and accelerates the development of targeted therapeutic agents.

References

Comprehensive Application Notes and Protocols for Uprosertib (GSK2141795): ATP-competitive Pan-Akt Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Uprosertib (GSK2141795) is a potent, selective, and orally bioavailable inhibitor that targets the serine/threonine kinase Akt (protein kinase B) through ATP-competitive binding at the kinase domain. As a pan-Akt inhibitor, it effectively targets all three Akt isoforms (Akt1, Akt2, and Akt3) with nanomolar potency, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1] [2]. The Akt signaling pathway represents a critical nodal point in cellular signaling networks, regulating diverse processes including cell survival, proliferation, growth, glucose metabolism, and angiogenesis [3] [4]. Dysregulated Akt signaling is frequently observed in human cancers, making it an attractive therapeutic target for oncology drug development [5] [6].

The molecular mechanism of this compound involves competitive inhibition of ATP binding to the catalytic domain of Akt, thereby preventing phosphorylation and activation of downstream substrates. This inhibition strategy effectively blocks Akt signaling transduction without affecting the phosphorylation of Akt itself at regulatory sites (Thr308 and Ser473) [1]. This compound exhibits high selectivity for Akt isoforms over other kinases, with only minimal off-target effects observed against ROCK1 (IC₅₀ = 1.57 μM), ROCK2 (IC₅₀ = 1.85 μM), and CDK7 (IC₅₀ = 2.1 μM) at significantly higher concentrations [2]. This favorable selectivity profile makes this compound an excellent chemical probe for investigating Akt-specific biology in both biochemical and cellular contexts.

Quantitative Profiling of this compound

Kinase Inhibition Potency

Table 1: Biochemical IC₅₀ Values of this compound Against Akt Isoforms

Target IC₅₀ (nM) Assay Type Reference
Akt1 180 Cell-free assay [1] [2]
Akt2 328 Cell-free assay [1] [2]
Akt3 38 Cell-free assay [1] [2]
ROCK1 1,570 Cell-free assay [2]
ROCK2 1,850 Cell-free assay [2]
CDK7 2,100 Cell-free assay [2]
Cellular Activity Profiling

Table 2: Cellular Antiproliferative Activity of this compound Across Cancer Cell Lines

Cell Line Cancer Type Assay IC₅₀ (μM) Exposure Time Reference
HCT116 Colon carcinoma SRB 0.72 72 h [1] [2]
LNCaP Prostate adenocarcinoma PRAS40 phosphorylation 0.076 1 h [1] [2]
OVCAR-8 Ovarian carcinoma SRB 0.54 72 h [1] [2]
MM1S Multiple myeloma Viability 0.032 Not specified [1]
MOLT4 Lymphoblastic leukemia Viability 0.066 Not specified [1]
U937 Histiocytic lymphoma Viability 0.101 Not specified [1]

Detailed Experimental Protocols

Biochemical Akt Kinase Activity Assay

Purpose: To quantitatively measure the inhibitory potency of this compound against purified Akt isoforms in a cell-free system.

Materials and Reagents:

  • Purified full-length human Akt1, Akt2, or Akt3 (commercially available)
  • This compound (GSK2141795) stock solution (10 mM in DMSO)
  • Biotin-ahx-ARKRERAYSFGHHA-amide substrate peptide
  • [γ-³³P]ATP (PerkinElmer)
  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerolphosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
  • Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
  • Stop solution (50 mM EDTA, pH 8.0)

Procedure:

  • Reaction Setup: Prepare serial dilutions of this compound in DMSO (typically from 10 mM stock to achieve final concentrations ranging from 0.1 nM to 25 μM).
  • Kinase Reaction: In a 96-well plate, combine:
    • 40 nM purified Akt enzyme
    • 5 μM substrate peptide
    • 10 μM ATP (including [γ-³³P]ATP at 0.1 μCi/well)
    • Varying concentrations of this compound (final DMSO concentration not exceeding 1%)
    • Complete with kinase assay buffer to a final volume of 50 μL
  • Incubation: Incubate reaction mixture for 40 minutes at 30°C.
  • Termination and Detection:
    • Add 50 μL stop solution to terminate reactions
    • Transfer contents to streptavidin SPA beads or filter plates
    • Allow binding for 15 minutes with gentle shaking
    • Measure radioactivity using a microplate scintillation counter
  • Data Analysis:
    • Calculate percentage inhibition relative to DMSO control wells
    • Generate dose-response curves using non-linear regression analysis
    • Determine IC₅₀ values using four-parameter logistic curve fitting (GraphPad Prism or equivalent)

Technical Notes:

  • Maintain ATP concentration near the Km value for accurate competitive inhibition assessment
  • Include control reactions without enzyme (background) and without inhibitor (maximum activity)
  • Z'-factor should be >0.5 for robust assay performance
  • Critical: Freshly prepare this compound dilutions due to potential compound degradation in aqueous solutions
Cellular Akt Signaling Inhibition Assay

Purpose: To evaluate the cellular target engagement of this compound by monitoring phosphorylation status of downstream Akt substrates.

Materials and Reagents:

  • Appropriate cell line (e.g., LNCaP, BT474, HCT116)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium and supplements
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies: pPRAS40 (Thr246), pGSK3β (Ser9), pFOXO1/3a (Thr24/Thr32), total Akt, β-actin
  • SDS-PAGE and western blotting equipment
  • ECL detection system

Procedure:

  • Cell Plating: Plate cells at 5 × 10⁵ cells per well in 6-well plates and incubate for 24 hours.
  • Compound Treatment:
    • Prepare treatment media containing this compound at desired concentrations (typically 0.01-10 μM)
    • Include vehicle control (DMSO, typically 0.1% final concentration)
    • Replace culture media with treatment media and incubate for 1-6 hours at 37°C, 5% CO₂
  • Cell Lysis:
    • Aspirate media and wash cells with ice-cold PBS
    • Add RIPA lysis buffer containing inhibitors (100-200 μL per well)
    • Incubate on ice for 10 minutes with occasional rocking
    • Scrape cells and transfer lysates to microcentrifuge tubes
    • Clear lysates by centrifugation at 14,000 × g for 10 minutes at 4°C
  • Protein Analysis:
    • Determine protein concentration using BCA assay
    • Separate 15-30 μg protein by SDS-PAGE and transfer to PVDF membranes
    • Block membranes with 5% BSA in TBST for 1 hour
    • Incubate with primary antibodies overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect signals using ECL reagent and image with digital imaging system

Technical Notes:

  • Optimal incubation time with this compound varies by cell line; perform time-course experiments initially (1-24 hours)
  • PTEN-null cell lines (e.g., LNCaP) often show enhanced sensitivity to Akt inhibition due to constitutive pathway activation
  • Include cytotoxicity controls to ensure observed effects are not due to general cell death
  • For quantitative analysis, consider using phospho-specific ELISA assays for higher throughput

Metabolic Resistance Mechanisms and Combination Strategies

Recent research has revealed that the tumor microenvironment can significantly influence this compound efficacy. Specifically, lactic acidosis – a condition characterized by elevated lactate levels (10-20 mM) and decreased pH commonly found in tumors – can induce resistance to this compound in colon cancer cells [7]. This resistance mechanism involves metabolic adaptation whereby cancer cells switch from glucose utilization to lactate oxidation in the tricarboxylic acid (TCA) cycle, maintaining energy production through oxidative phosphorylation even when Akt signaling is inhibited [7].

Experimental evidence demonstrates that in HCT116 and LS174T colon cancer cells, lactic acid supplementation (10-20 mM) significantly increased cell survival and reduced apoptosis following this compound treatment (5-10 μM), despite effective suppression of Akt phosphorylation [7]. This resistance was characterized by maintained incorporation of lactate carbon into TCA cycle intermediates and enhanced respiratory capacity. Importantly, this resistance mechanism can be overcome through two strategic approaches:

  • Inhibition of lactate transport using monocarboxylate transporter (MCT) inhibitors such as AZD3965
  • Suppression of oxidative phosphorylation using complex I inhibitors like metformin or phenformin

Protocol for Investigating Lactic Acidosis-Mediated Resistance:

  • Culture cells in DMEM supplemented with 10 mM lactic acid (pH adjusted to 6.8-7.0)
  • Pre-adapt cells to lactic acid conditions for 24-48 hours prior to this compound treatment
  • Combine this compound with MCT inhibitors (e.g., 1-10 μM AZD3965) or OXPHOS inhibitors (e.g., 1-5 mM metformin)
  • Assess cell viability using SRB assays or real-time cell analysis
  • Measure apoptosis using Caspase-Glo 3/7 assays after 24-48 hours of treatment
  • Analyze metabolic adaptations using stable isotope tracing with [U-¹³C]lactate and GC-MS

Signaling Pathway and Experimental Visualization

G Akt Signaling Pathway and this compound Inhibition Mechanism GF Growth Factor (Insulin, IGF-1, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt_inactive Akt (Inactive Cytosolic) PIP3->Akt_inactive PDK1 PDK1 PIP3->PDK1 pThr308 mTORC2 mTORC2 PIP3->mTORC2 pSer473 PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Akt_membrane Akt (Membrane Translocated) Akt_inactive->Akt_membrane Akt_active Akt (Active pT308/pS473) PDK1->Akt_active pThr308 mTORC2->Akt_active pSer473 Survival Cell Survival & Proliferation Akt_active->Survival Metabolism Glucose Metabolism & Warburg Effect Akt_active->Metabolism Apoptosis Inhibition of Apoptosis Akt_active->Apoptosis Growth Cell Growth & Protein Synthesis Akt_active->Growth This compound This compound (ATP-competitive inhibitor) Akt_active->this compound Competitive Inhibition This compound->Akt_active Inhibits ATP Binding

Figure 1: Akt Signaling Pathway and this compound Inhibition Mechanism. This compound competitively binds to the ATP-binding pocket of Akt, preventing phosphorylation and activation of downstream substrates involved in cell survival, metabolism, and growth regulation.

G Experimental Workflow for this compound Inhibition Assays BioChem Biochemical Kinase Assay Prep1 Reagent Preparation: - Purified Akt isoforms - ATP/substrate mixture - this compound serial dilutions BioChem->Prep1 Reaction Kinase Reaction: 40 min at 30°C Prep1->Reaction Detection1 Detection: Radiolabel incorporation SPA bead capture Reaction->Detection1 Analysis1 Data Analysis: Dose-response curves IC₅₀ calculation Detection1->Analysis1 Cellular Cellular Signaling Assay Prep2 Cell Culture: - Select appropriate cell line - Plate and incubate 24h Cellular->Prep2 Treatment Compound Treatment: This compound (0.01-10 μM) 1-6h exposure Prep2->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB Western Blot Analysis: - pPRAS40, pGSK3β, pFOXO - Total Akt loading control Lysis->WB Analysis2 Quantitative Analysis: Densitometry Pathway inhibition assessment WB->Analysis2 Resistance Metabolic Resistance Studies Prep3 Lactic Acidosis Conditions: - 10-20 mM lactic acid - pH adjustment to 6.8-7.0 Resistance->Prep3 Combination Combination Treatment: This compound + MCT inhibitors This compound + OXPHOS inhibitors Prep3->Combination Assay Viability & Apoptosis Assays: - SRB/Caspase-Glo 3/7 - Metabolic profiling Combination->Assay Analysis3 Resistance Assessment: Compare efficacy Identify combination synergy Assay->Analysis3

Figure 2: Experimental Workflow for this compound Inhibition Assays. Comprehensive methodology spanning biochemical kinase assays, cellular signaling assessment, and investigation of metabolic resistance mechanisms.

Clinical Development Context and Considerations

This compound has undergone extensive clinical evaluation in various cancer types, both as a monotherapy and in combination regimens. Understanding the clinical profile provides important context for preclinical assay design and interpretation. Phase I/II trials have explored this compound in combination with other targeted agents, particularly the MEK inhibitor trametinib, in patients with triple-negative breast cancer or BRAF-wild type advanced melanoma [8]. However, these combination regimens faced significant challenges with tolerability, with diarrhea and rash emerging as particularly dose-limiting toxicities [8].

Pharmacodynamic considerations from clinical studies indicate that reduced glucose utilization, as measured by FDG-PET imaging, serves as a valuable biomarker for Akt inhibition in both preclinical models and human trials [7]. This metabolic effect aligns with Akt's crucial role in regulating glycolysis and driving the Warburg effect in cancer cells [3]. When designing experiments with this compound, researchers should consider that therapeutic concentrations in clinical development typically ranged from 50-100 mg daily doses, achieving plasma concentrations approximating the IC₅₀ values determined in preclinical models [8].

The limited clinical efficacy observed with this compound monotherapy in early trials highlights the importance of appropriate patient stratification biomarkers and combination strategies. Preclinical data suggests that tumors with specific genetic alterations, such as AKT1 mutations or PTEN loss, may demonstrate enhanced sensitivity to this compound [5] [1]. Additionally, the recently discovered lactic acidosis-mediated resistance mechanism [7] provides important insights into why some tumors may not respond to Akt inhibition alone and suggests rational combination approaches targeting tumor metabolism.

Troubleshooting and Technical Considerations

  • Variable Cellular Responses:

    • Problem: Inconsistent inhibition of Akt substrates across different cell lines
    • Solution: Pre-screen cell lines for Akt pathway activation status (PTEN mutation, PI3K mutation, basal pAkt levels) and select sensitive lines
  • Compound Solubility:

    • Problem: Precipitation of this compound in aqueous media
    • Solution: Maintain stock concentration at 10 mM in DMSO, use fresh dilutions, and ensure final DMSO concentration does not exceed 0.1-0.5%
  • Rapid Akt Dephosphorylation:

    • Problem: Loss of phosphorylation signals during cell lysis
    • Solution: Use pre-chilled lysis buffers with fresh phosphatase inhibitors, process samples quickly on ice
  • Metabolic Adaptation:

    • Problem: Development of resistance in long-term treatment
    • Solution: Consider combination with MCT inhibitors or OXPHOS inhibitors in lactic acid-producing tumor models

Conclusion

This compound represents a valuable chemical tool for investigating Akt-dependent biology and therapeutic applications. The protocols outlined herein provide comprehensive guidance for assessing this compound activity across biochemical, cellular, and metabolic contexts. Researchers should carefully consider tumor microenvironment conditions, particularly lactic acidosis, when interpreting experimental results and designing therapeutic strategies. The integration of biomarker assessments with Akt inhibition readouts will enhance the translational relevance of preclinical findings and support the rational development of Akt-targeted therapies.

References

Uprosertib resistance mechanisms in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib Resistance in Acidotic Microenvironments

The table below summarizes the core experimental findings on lactic acidosis-induced resistance to this compound.

Aspect Investigated Experimental Model Key Findings Implication for Resistance
Cell Survival & Apoptosis HCT116 and LS174T colon cancer cells [1] Lactic acid (10-20 mM) increased cell survival and reduced caspase 3/7 activity upon this compound treatment [1] Lactic acidosis directly counteracts the cytotoxic effects of this compound.
Glucose vs. Lactate Metabolism Stable isotope labeling & gas chromatography-mass spectrometry [1] This compound reduced glucose uptake; lactic acid enabled incorporation of lactate carbon into TCA and enhanced oxidative phosphorylation (OXPHOS) [1] Cells switch to lactate as an alternative fuel, bypassing AKT inhibition.
Akt Signaling Phospho-kinase arrays & Western blotting [1] This compound reduced Akt signaling (e.g., pGSK3β, pPRAS40) regardless of lactic acid presence [1] Resistance is metabolism-mediated, not via reactivation of canonical Akt pathway.
Re-sensitization Strategies MCT4-KO LS174T cells; OXPHOS inhibition [1] Inhibiting lactate transport (MCT4 knockout) or OXPHOS (e.g., IACS-010759) restored apoptosis [1] Validates lactate metabolism as a critical, targetable resistance node.

Protocols for Modeling and Investigating Resistance

Protocol 1: Establishing Resistance in Lactic Acidosis Conditions

This protocol details how to model acquired resistance to this compound under lactic acidosis in vitro [1] [2].

  • Cell Lines and Culture: Use HCT116 or LS174T human colon cancer cells. Maintain in high-glucose DMEM with 10% FBS at 37°C and 5% CO₂ [1].
  • Conditioned Medium Adaptation: To avoid acute stress, pre-condition cells by culturing 3 x 10⁶ cells in T150 flasks for 3 days. Use this conditioned medium for a 24-hour pre-plating step before experiments [1].
  • Lactic Acid Treatment:
    • Prepare a stock solution of lactic acid and supplement the culture medium to a final concentration of 10-20 mM [1].
    • Adjust the medium pH to ~6.8-7.0 to model tumor acidosis. Always include a pH-matched control.
  • This compound Dosing:
    • Prepare a 10 mM stock in DMSO. Treat cells with a clinically relevant concentration range of 1-10 µM [1].
    • Use a pulsed treatment strategy (e.g., 72-hour treatment followed by a recovery period in drug-free media) to mimic clinical chemotherapy cycles [2].
  • Monitoring Resistance Development:
    • The development of stable resistance can take 3 to 18 months [2].
    • Periodically assess viability using assays like Sulforhodamine B (SRB) or CellTiter-Glo to confirm the emergence of a resistant population [1].
Protocol 2: Key Assays for Mechanistic Validation
  • Cell Viability and Apoptosis Assays:
    • Sulforhodamine B (SRB) Assay: Plate cells at 4 x 10⁴ cells/well in a 96-well plate. Treat with this compound and lactic acid for 72 hours, replenishing media every 24 hours. Measure optical density at 565 nm [1].
    • Caspase-Glo 3/7 Assay: Plate cells as above. After 24-48 hours of treatment, add an equal volume of Caspase-Glo reagent. Measure luminescence as a marker of apoptosis [1].
  • Metabolic Phenotyping:
    • Lactate Utilization: Use 1H-NMR spectroscopy and stable isotope-labeled lactate (e.g., [U-¹³C]-lactate) to track lactate uptake and its incorporation into TCA cycle intermediates [1].
    • Oxidative Phosphorylation: Measure oxygen consumption rate (OCR) in real-time using a Seahorse Analyzer. Treat cells with this compound ± lactic acid and probe with OXPHOS inhibitors (oligomycin, FCCP, rotenone/antimycin A) [1].
  • Signaling Pathway Analysis:
    • Western Blotting: Lyse cells after 1 hour of treatment. Probe for phospho- and total proteins of the AKT pathway (e.g., pAKT S473, pGSK3β, pPRAS40, pS6) [1].
    • Phospho-Kinase Array: Use proteome profiler arrays for a semi-quantitative, multiplexed analysis of phosphorylation changes in multiple signaling nodes simultaneously [1].

The experimental workflow for these protocols is summarized in the following diagram:

Start Start: Establish Parental Cancer Cell Line A Pre-condition Cells in Lactic Acid (10-20 mM) Start->A B Pulsed Treatment with This compound (1-10 µM) A->B C Characterize Resistant Phenotype B->C D1 Cell Viability & Apoptosis Assays C->D1 D2 Metabolic Profiling (OCR, Lactate Tracing) C->D2 D3 Signaling Analysis (Western Blot, Arrays) C->D3 E Validate Targets & Re-sensitization Strategies D1->E D2->E D3->E

Insights into AKT Inhibitor Resistance Mechanisms

Resistance mechanisms can differ significantly between inhibitor classes. Research shows that resistance to allosteric AKT inhibitors (like MK-2206) often involves mutations in AKT isoforms themselves (e.g., AKT1 E17K, AKT3 R84H). In contrast, resistance to ATP-competitive inhibitors (like ipatasertib and this compound) is typically driven by a rewiring of compensatory pathways (e.g., PIM kinase signaling) that maintain cell survival independent of AKT [3]. The lactic acidosis mechanism aligns with this second class, where the tumor microenvironment provides a metabolic bypass.

References

Comprehensive Application Notes and Protocols for Identifying Phospho-Akt Substrates as Biomarkers in Uprosertib Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uprosertib and AKT Signaling Pathway

This compound (GSK2141795) is a selective, ATP-competitive pan-AKT inhibitor with demonstrated potency against all three AKT isoforms, showing IC₅₀ values of 180 nM for AKT1, 328 nM for AKT2, and 38 nM for AKT3 [1]. As an orally bioavailable investigational agent that has progressed to Phase II clinical trials, this compound represents a promising therapeutic approach for targeting the hyperactivated PI3K/AKT/mTOR pathway observed in numerous cancer types. The molecular structure of this compound facilitates its competitive binding to the ATP-binding pocket of AKT, effectively blocking the kinase's enzymatic activity and downstream signaling cascades that promote tumor cell survival, proliferation, and metabolic reprogramming.

The AKT activation mechanism involves a meticulously orchestrated multi-step process requiring phosphorylation at two key regulatory sites: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2 [2] [3]. This dual phosphorylation event induces a conformational change that releases AKT from its autoinhibitory state, enabling full catalytic activity. Once activated, AKT phosphorylates numerous downstream substrates containing the characteristic R-X-R-X-X-S/T consensus motif [2], regulating critical cellular processes including apoptosis, metabolism, transcription, and cell cycle progression. The central role of AKT in oncogenic signaling, coupled with its frequent hyperactivation in human cancers (observed in >50% of tumors), establishes this kinase as a compelling therapeutic target for precision oncology [2] [4].

Biomarker Significance in AKT-Targeted Therapy

Rationale for Biomarker Development

The development of reliable biomarkers for AKT inhibitor response is critical for advancing precision medicine in oncology. Biomarkers provide objective, measurable indicators of normal biological processes, pathogenic processes, or pharmacological responses to therapeutic intervention [5]. In the context of this compound treatment, biomarkers serve multiple essential functions: enabling patient stratification based on predicted therapeutic response, providing pharmacodynamic confirmation of target engagement, guiding dosage optimization in clinical trials, and identifying emerging resistance mechanisms that limit long-term efficacy. The substantial genetic heterogeneity observed in human cancers necessitates such biomarker-driven approaches to ensure that molecularly targeted agents like this compound are directed toward patient populations most likely to derive clinical benefit.

The PI3K/AKT/mTOR pathway's complexity further underscores the need for comprehensive biomarker strategies. This signaling network features extensive crosstalk with other oncogenic pathways, compensatory feedback loops, and isoform-specific functional specialization that collectively contribute to variable treatment responses and resistance development [4] [3]. For instance, AKT1, AKT2, and AKT3, while structurally similar, demonstrate distinct tissue expression patterns and physiological functions—with AKT2 playing a predominant role in insulin-sensitive tissues and glucose metabolism, while AKT3 shows preferential expression in neural tissues [4]. These biological nuances highlight the limitations of single-marker approaches and support the implementation of multi-analyte biomarker panels that capture the pathway's functional status more comprehensively.

Clinically Relevant Biomarker Candidates

Table 1: Key Biomarker Candidates for this compound Response Monitoring

Biomarker Category Specific Markers Biological Significance Detection Methods
Direct AKT Inhibition pAKTS473, pAKTT308 Primary pharmacodynamic indicators of target modulation Western blot, IHC, ELISA
Downstream Substrates pPRAS40, pGSK3β, pFOXO1/3a Proximal signaling readouts of pathway inhibition Multiplex immunoassays, WB
Off-target Effects PRKG1 cGMP-dependent protein kinase; potential resistance factor RNA-seq, IHC, Western blot
Metabolic Adaptation MCT1/4, Lactate uptake Markers of metabolic reprogramming under treatment NMR, GC-MS, flux assays
Pathway Activation PTEN status, AKT mutations, PI3K alterations Predictive biomarkers for patient selection NGS, PCR, IHC

Recent research has revealed PRKG1 as a promising biomarker for AKT inhibitor response prediction. Interestingly, PRKG1 (cGMP-dependent protein kinase) shares structural similarities with AKT in the ATP-binding pocket, making it a potential off-target for certain ATP-competitive AKT inhibitors like ipatasertib [6]. Elevated PRKG1 expression correlates with mesodermal transcriptional signatures and predicts enhanced sensitivity to ipatasertib in rhabdomyosarcoma models, independent of fusion oncogene status [6]. This discovery highlights the importance of evaluating both intended targets and potential off-target effects when developing biomarker panels for AKT-directed therapies.

Additionally, metabolic adaptations represent crucial biomarker categories for monitoring response and resistance to this compound. AKT signaling serves as a master regulator of cellular metabolism, particularly through its promotion of glycolytic flux—a phenomenon known as the Warburg effect. Treatment with this compound typically induces reduced glucose utilization, which can be quantified as a pharmacodynamic indicator of AKT pathway inhibition [7]. However, cancer cells demonstrate remarkable metabolic plasticity, with some leveraging lactate uptake and oxidation through monocarboxylate transporters (MCTs) to bypass AKT inhibition-induced metabolic stress [7]. This adaptive resistance mechanism underscores the potential utility of incorporating metabolic imaging (e.g., FDG-PET) and circulating metabolite profiling into comprehensive biomarker strategies for this compound.

Experimental Protocols for Phospho-AKT Substrate Detection

Sample Preparation and Protein Extraction

Proper sample preparation is fundamental for accurate phospho-substrate detection, as phosphorylation events are transient and susceptible to rapid degradation by cellular phosphatases. For in vitro studies using cell lines, researchers should rapidly aspirate culture media and immediately lyse cells using ice-cold RIPA buffer supplemented with comprehensive phosphatase and protease inhibitors [7]. The inclusion of phosphatase inhibitors is particularly critical for preserving phosphorylation states during processing. For tissue samples, flash-freezing in liquid nitrogen immediately after collection followed by pulverization under liquid nitrogen conditions maintains phosphorylation integrity. Protein quantification should be performed using compatible assays such as the bicinchoninic acid (BCA) method to ensure accurate normalization across samples [7].

Pre-analytical variables significantly impact phospho-biomarker measurements and must be carefully controlled. Consistent sample handling protocols, including standardized time from collection to preservation, uniform lysis conditions, and minimized freeze-thaw cycles, are essential for reproducible results. When working with patient-derived samples, consideration should be given to tissue heterogeneity, which may require macro-dissection or laser capture microdissection to enrich for tumor content. For cell-based assays, researchers should establish serum starvation conditions (typically 12-16 hours) before growth factor stimulation or drug treatment to reduce basal signaling activity, enabling more robust detection of phosphorylation changes in response to this compound treatment.

Western Blotting for AKT Pathway Phosphoproteins

Western blotting remains the workhorse technique for detecting phospho-AKT substrates due to its accessibility, specificity, and semi-quantitative capabilities. The following protocol outlines the optimized procedure for evaluating this compound effects on AKT signaling:

  • Electrophoresis and Transfer: Separate 20-50 μg of protein extract by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using wet or semi-dry transfer systems. PVDF membranes provide superior binding characteristics for phosphoproteins compared to nitrocellulose.

  • Blocking and Antibody Incubation: Block membranes with 5% BSA (not non-fat milk) in TBST for 1 hour at room temperature to minimize non-specific binding. Incubate with primary phospho-specific antibodies (e.g., pAKTS473, pAKTT308, pPRAS40, pGSK3β) diluted in blocking buffer overnight at 4°C with gentle agitation [7]. Critical antibody working concentrations typically range from 1:500 to 1:2000, but lot-specific optimization is recommended.

  • Detection and Normalization: After thorough washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Detect signal using enhanced chemiluminescence substrates and imaging systems. Strip and reprobe membranes with corresponding total protein antibodies to calculate phosphorylation ratios, and with loading controls (e.g., GAPDH, β-actin, vinculin) to ensure equal loading.

For this compound-treated samples, researchers should include time-course and dose-response analyses to fully characterize the compound's pharmacodynamic effects. Typical experimental setups involve treating cancer cell lines with this compound across a concentration range (0.1-10 μM) for 1-24 hours before harvesting [1]. Including positive controls, such as growth factor stimulation (insulin or IGF-1) or pervanadate treatment, validates antibody performance and confirms pathway responsiveness.

Advanced Methodologies for Substrate Identification

Phospho-kinase array platforms provide a complementary approach for simultaneous evaluation of multiple phosphorylation events. These multiplex immunoassays enable researchers to profile the activation status of dozens of kinases using minimal sample volume. The Proteome Profiler Human Phospho-Kinase Array Kit represents one such system that has been successfully employed in AKT inhibitor studies [7]. The experimental workflow involves:

  • Membrane Blocking: Block array membranes with array buffer for 1 hour at room temperature.
  • Sample Incubation: Incubate 200-500 μg of protein extract with membranes overnight at 4°C with gentle rocking.
  • Detection and Analysis: After washing, incubate membranes with a cocktail of biotinylated detection antibodies followed by streptavidin-HRP and chemiluminescent detection. Densitometric analysis of spot intensities quantifies relative phosphorylation levels, with data normalized to internal positive controls and corresponding total protein levels.

For comprehensive, unbiased phosphoproteomic profiling, mass spectrometry-based approaches offer the most powerful solution. Advanced phosphoproteomics can identify and quantify thousands of phosphorylation sites simultaneously, enabling discovery of novel AKT substrates and compensatory phosphorylation events following this compound treatment. These workflows typically involve protein extraction, tryptic digestion, phosphopeptide enrichment (using TiO₂ or IMAC chromatography), LC-MS/MS analysis, and bioinformatic processing. While technically demanding and resource-intensive, phosphoproteomics provides unprecedented insights into the global signaling rewiring that occurs in response to AKT pathway inhibition.

AKT Signaling Pathway and Experimental Workflow

G GrowthFactors Growth Factors (EGF, IGF, VEGF) RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs PI3K PI3K Activation RTKs->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) pT308/pS473 PDK1->AKT_active pT308 mTORC2->AKT_active pS473 AKT_inactive->AKT_active Activation Substrates Downstream Substrates GSK3β, PRAS40, FOXO AKT_active->Substrates CellularEffects Cellular Effects Survival, Proliferation Metabolism Substrates->CellularEffects This compound This compound Inhibition This compound->AKT_active ATP-competitive inhibition SamplePrep Sample Preparation Cell lysis + Phosphatase Inhibitors ProteinQuant Protein Quantification BCA Assay SamplePrep->ProteinQuant MethodSelection Method Selection ProteinQuant->MethodSelection WesternBlot Western Blot Targeted Analysis MethodSelection->WesternBlot PhosphoArray Phospho-Kinase Array Multiplex Screening MethodSelection->PhosphoArray MSPhospho Phosphoproteomics LC-MS/MS MethodSelection->MSPhospho DataAnalysis Data Analysis Normalization & Validation WesternBlot->DataAnalysis PhosphoArray->DataAnalysis MSPhospho->DataAnalysis

Figure 1: AKT Signaling Pathway and Experimental Workflow for Phospho-Substrate Detection

The diagram illustrates the molecular orchestration of AKT activation and the corresponding experimental approaches for detecting phospho-substrates in this compound research. The signaling cascade initiates with growth factor binding to receptor tyrosine kinases, culminating in AKT phosphorylation at two critical regulatory sites and subsequent phosphorylation of downstream substrates that drive oncogenic processes. This compound exerts its inhibitory effect by competing with ATP binding in the kinase domain, thereby abrogating AKT's catalytic activity. The experimental workflow emphasizes the importance of appropriate sample preservation methods to maintain phosphorylation states, followed by selection of detection methodologies aligned with research objectives—from targeted western blot analysis to comprehensive phosphoproteomic profiling.

Metabolic Resistance Mechanisms to AKT Inhibition

Lactate-Mediated Resistance Pathway

Metabolic adaptation represents a significant resistance mechanism to AKT inhibition that can compromise this compound's therapeutic efficacy. Research has demonstrated that lactic acidosis induces resistance to pan-AKT inhibitors like this compound in colon cancer models, characterized by enhanced cell survival and reduced apoptosis despite effective target engagement [7]. This adaptive response enables cancer cells to bypass the metabolic crisis induced by AKT pathway inhibition through utilization of alternative energy sources. Specifically, tumor cells can import extracellular lactate via monocarboxylate transporters (MCT1 and MCT4) and channel it into mitochondrial oxidative phosphorylation, effectively maintaining energy production and redox homeostasis despite AKT suppression.

The experimental validation of this resistance mechanism involves several complementary approaches. Researchers can culture cancer cells in medium supplemented with lactic acid (0-20 mM) while treating with this compound, subsequently monitoring cell viability, apoptosis, and metabolic parameters [7]. Functional confirmation requires genetic or pharmacological inhibition of MCT transporters (e.g., using AR-C155858 or siRNA-mediated knockdown) or disruption of oxidative phosphorylation (e.g., with oligomycin or rotenone), which should resensitize resistant cells to this compound treatment. Metabolic flux analyses using stable isotope-labeled lactate (e.g., ¹³C-lactate) coupled with gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy can directly quantify lactate incorporation into TCA cycle intermediates and confirm its utilization for energy production [7].

Biomarker Implications for Combination Therapies

Understanding metabolic resistance informs rational combination strategies that enhance this compound efficacy. The recognition that lactate metabolism can sustain tumor cell survival during AKT inhibition suggests cotargeting mitochondrial metabolism or lactate transport as promising therapeutic approaches. From a biomarker perspective, this resistance mechanism highlights the potential utility of monitoring tumor lactate levels (via magnetic resonance spectroscopy) or MCT1/MCT4 expression (via immunohistochemistry or RNA sequencing) as predictive biomarkers for this compound response. Additionally, circulating lactate levels might serve as pharmacodynamic markers during treatment, with persistent elevation potentially indicating adaptive resistance.

This metabolic adaptation phenomenon further underscores the importance of context-dependent biomarker interpretation. For instance, tumors situated in hypoxic microenvironments (which typically exhibit high lactate production and expression of MCT transporters) might demonstrate inherent resistance to this compound monotherapy. In such cases, baseline assessment of hypoxia markers (e.g., CA-IX, HIF-1α) or glycolytic phenotype (via FDG-PET avidity) could help identify patients who would benefit from upfront combination regimens targeting both AKT signaling and metabolic adaptation pathways.

Biomarker Validation and Regulatory Considerations

Analytical Validation Requirements

Rigorous biomarker validation is prerequisite for clinical translation and regulatory acceptance. The validation process should address multiple performance parameters including accuracy, precision, sensitivity, specificity, and reproducibility under intended use conditions [5]. For phospho-AKT substrates measured as pharmacodynamic biomarkers, establishing a defined dynamic range using appropriate reference standards is essential, as is demonstrating sample stability under pre-analytical conditions relevant to clinical practice (e.g., varying ischemic times, storage durations, and freeze-thaw cycles).

The "fit-for-purpose" validation approach recognizes that the extent of validation should be commensurate with a biomarker's application stage and decision-making context [5]. Exploratory biomarkers used for internal decision-making in early research phases require less extensive validation than biomarkers supporting critical go/no-go decisions or patient stratification in registrational trials. For this compound development, phospho-substrate biomarkers progress through increasing validation stringency as they advance from preclinical models to clinical applications. Analytical methods must demonstrate reproducible performance across relevant biological matrices (cell lysates, tissue homogenates, plasma) and meet pre-established acceptance criteria for precision (typically <20% CV) and accuracy (80-120% of nominal values) [5].

Clinical Qualification and Implementation

Clinical qualification establishes the evidentiary framework linking biomarker measurements to biological processes and therapeutic outcomes [5]. This process requires demonstrating that phospho-AKT substrate modulation consistently reflects this compound target engagement across relevant patient populations and that the magnitude and duration of modulation correlate with antitumor activity. For predictive biomarkers, prospective demonstration of clinical utility through enrichment trial designs or retrospective analysis of well-annotated cohorts is necessary to confirm their ability to identify patients most likely to benefit from this compound treatment.

The implementation of biomarkers in clinical trials must adhere to Good Clinical Laboratory Practice guidelines, which encompass all aspects of trial sample analysis from standardized sample collection and processing procedures to validated analytical methods and comprehensive documentation practices [5]. For phospho-substrate biomarkers with potential companion diagnostic applications, early engagement with regulatory agencies is crucial to align on validation requirements and evidentiary standards. The recent approval of capivasertib in combination with fulvestrant for HR-positive/HER2-negative breast cancer establishes an important regulatory precedent for AKT-targeted therapies and associated biomarker strategies [4], providing a helpful framework for this compound development programs.

Conclusion and Future Directions

The comprehensive characterization of phospho-AKT substrates as biomarkers provides critical insights into this compound's mechanism of action, pharmacodynamic effects, and resistance mechanisms. This application note outlines standardized protocols for detecting and quantifying these biomarkers across experimental systems, emphasizing the importance of robust analytical methods and appropriate validation frameworks. The integration of multiple complementary approaches—from targeted immunoassays to unbiased phosphoproteomics—enables a comprehensive understanding of this compound's effects on oncogenic signaling networks and adaptive cellular responses.

Future directions in this compound biomarker development should focus on multi-parameter biomarker panels that capture pathway activity, resistance mechanisms, and metabolic adaptations simultaneously. The emerging recognition of PRKG1 as a potential biomarker for ATP-competitive AKT inhibitor response [6] highlights the importance of looking beyond canonical pathway components to identify novel predictive factors. Additionally, advancing technologies such as digital spatial profiling and single-cell proteomics will enable more precise characterization of biomarker expression within tumor subpopulations and microenvironmental contexts, potentially revealing additional layers of complexity in this compound response and resistance. Through continued refinement of biomarker strategies and their rigorous clinical validation, the full therapeutic potential of this compound and other AKT pathway inhibitors can be realized in appropriately selected patient populations.

References

Uprosertib toxicity management in preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib Toxicity Profile

The table below summarizes the toxicities associated with this compound, particularly when used in combination with the MEK inhibitor Trametinib, as identified in a Phase I clinical trial [1]. Note that this data is from a clinical study and reflects the toxicities that ultimately required management.

Toxicity Category Specific Adverse Events Notes & Management Context
Gastrointestinal Diarrhea (Most common), Nausea [1] Diarrhea was a primary dose-limiting toxicity, frequently difficult to tolerate [1].
Dermatological Rash [1] Rash was notably difficult for patients to tolerate [1].
General/Systemic Fatigue [1] A common adverse event reported in the combination study [1].
Overall Tolerability Poor tolerability at active doses [1] Toxicity prevented adequate drug delivery, leading to early study termination [1].

Preclinical Toxicity Management & Strategy Overview

While specific protocols for this compound are not available in the search results, the following principles and strategies for preclinical toxicity management are standard in drug development.

Strategy Application & Consideration
Lead Optimization [2] [3] Chemically modify the drug candidate to improve its performance and safety profile. This involves gathering data on side effects and the best route of administration [3].
Structure-Tissue Exposure/Selectivity–Activity Relationship (STAR) [2] A proposed strategy that classifies drugs to improve optimization. It considers tissue exposure/selectivity to help balance clinical dose, efficacy, and toxicity [2].
Toxicology & Safety Pharmacology [3] Studies performed to identify a safe starting dose for clinical trials and to establish biomarkers for monitoring potential adverse events [3].
Safety & Toxicity Assessments [3] Monitors for pharmacodynamic (effects on the body) and pharmacokinetic (absorption, distribution, metabolism, excretion) interactions that could influence toxicity [3].

Experimental Workflow for Preclinical Safety

The diagram below outlines a generalized preclinical development workflow that incorporates toxicity management. This flow is compiled from standard industry practice as described in the search results [3].

G Basic Research &    Target Validation Basic Research &    Target Validation Drug Discovery &    Candidate Nomination Drug Discovery &    Candidate Nomination Basic Research &    Target Validation->Drug Discovery &    Candidate Nomination Lead Optimization Lead Optimization Drug Discovery &    Candidate Nomination->Lead Optimization IND-Enabling Studies &    Safety Assessments IND-Enabling Studies &    Safety Assessments Lead Optimization->IND-Enabling Studies &    Safety Assessments In vitro & In vivo    Efficacy Testing In vitro & In vivo    Efficacy Testing In vitro & In vivo    Efficacy Testing->Lead Optimization Toxicology Studies    (Safety Pharmacology) Toxicology Studies    (Safety Pharmacology) Toxicology Studies    (Safety Pharmacology)->IND-Enabling Studies &    Safety Assessments Pharmacokinetics &    Toxicology (PK/PD) Pharmacokinetics &    Toxicology (PK/PD) Pharmacokinetics &    Toxicology (PK/PD)->Lead Optimization Dosage Formulation    & ADME Studies Dosage Formulation    & ADME Studies Dosage Formulation    & ADME Studies->IND-Enabling Studies &    Safety Assessments

Key Challenges & Cautions for this compound

Based on the available data, researchers should be aware of the following specific challenges:

  • Narrow Therapeutic Window: The Phase I trial concluded that this compound, especially in combination with Trametinib, had poor tolerability at doses required for clinical activity. This suggests a challenging preclinical-to-clinical translation where efficacy and toxicity are closely linked [1].
  • Focus on Combination Toxicity: The dose-limiting toxicities (diarrhea, rash) were prominent in the combination setting. Preclinical models studying this compound should carefully evaluate these specific adverse events [1].

References

Uprosertib solubility issues DMSO ethanol preparation

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib Solubility Data

The following table summarizes the available experimental solubility data for this compound in different solvents, which is critical for planning your experiments.

Solvent Solubility Notes Source
DMSO ~65 mg/mL (~151.43 mM) Sonication is recommended. [1]
Ethanol ~76 mg/mL (~177.05 mM) Sonication is recommended. [1]
Water < 1 mg/mL (practically insoluble) Not suitable for stock preparation. [1]
In Vivo Formulation ~2 mg/mL (in 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline) Sequential solvent addition and sonication recommended. [1]

Step-by-Step Preparation Protocol

Here is a detailed methodology for preparing a 10 mM this compound stock solution in DMSO, a standard starting point for in vitro assays.

Materials Needed

  • This compound powder (Molecular Weight: 429.25 g/mol) [2]
  • Anhydrous DMSO (High Purity)
  • Analytical balance
  • Volumetric flask (e.g., 10 mL) or a sterile tube
  • Sonicator
  • Optional: Benchtop centrifuge

Procedure

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.010 mol/L × 0.010 L × 429.25 g/mol = 42.93 mg
  • Weigh Compound: Precisely weigh out 42.93 mg of this compound powder using an analytical balance.

  • Transfer and Dissolve: Transfer the powder into a 10 mL volumetric flask or tube. Add a small volume of DMSO (e.g., 5-7 mL) to dissolve the powder.

  • Sonication: Sonication is recommended to ensure complete dissolution and to disrupt any potential aggregates [1]. Sonicate for 5-10 minutes at room temperature. Avoid excessive heating.

  • Final Volume: After the compound is fully dissolved, add DMSO to bring the final volume to 10 mL. Mix the solution thoroughly by inverting the container several times.

  • Aliquot and Store: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (recommended for up to 1 year) [1].

Troubleshooting Common Issues

  • Precipitation upon Dilution: If precipitation occurs when adding the stock solution to an aqueous buffer, ensure you are adding the stock to the buffer with vigorous vortexing or pipetting, not the other way around. Consider using a different solvent mixture for your working solution, like the in vivo formulation provided in the table.
  • Uncertain Solubility: If you are unsure if the compound is fully dissolved after sonication, you can briefly centrifuge the solution. A pellet at the bottom of the tube indicates incomplete dissolution.

Experimental Workflow

The diagram below outlines the logical workflow for preparing and troubleshooting your this compound solutions.

G Start Start: Plan this compound Stock Solution Data Consult Solubility Table Start->Data Calc Calculate Required Mass Data->Calc Prep Weigh Powder & Add Solvent (DMSO/Ethanol) Calc->Prep Sonicate Sonicate Mixture Prep->Sonicate Check Check for Complete Dissolution Sonicate->Check Store Aliquot & Store at -80°C Check->Store Yes Problem Issue: Precipitation or Low Recovery Check->Problem No TS1 Troubleshoot: Ensure sonication used. Check buffer compatibility. Consider in vivo formulation. Problem->TS1 Re-attempt TS1->Prep Re-attempt

References

Uprosertib in Combination Therapy: Clinical & Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The optimal dosing schedule for Uprosertib is highly dependent on the specific cancer type, the companion drug, and the biological context of the research. Below are validated schedules from published studies.

Table 1: Clinically Tested Combination Regimen [1] This table summarizes the primary combination and dosing schedule from a Phase II clinical trial.

Parameter Specification
Combination Drug Trametinib (MEK inhibitor)
Patient Population Metastatic Triple Negative Breast Cancer (previously treated)
Dosing Sequence Sequential: this compound added after disease progression on Trametinib monotherapy
Monotherapy (Part I) Trametinib: 2 mg, orally, once daily
Combination Therapy (Part II) Trametinib: 1.5 mg, orally, once daily + this compound: 50 mg, orally, once daily

Table 2: Preclinically Validated Synergistic Combination [2] This table summarizes a recently published synergistic combination in colorectal cancer models.

Parameter Specification
Combination Drug Everolimus (mTOR inhibitor)
Research Model Patient-derived primary colorectal cancer cultures
Key Finding Promising synergy at clinically relevant concentrations with a favorable therapeutic window
Dosing Context Used in combination (concurrent dosing in vitro)

Mechanism of Action & Signaling Pathway

This compound is a potent, ATP-competitive, pan-Akt inhibitor, meaning it inhibits all three isoforms of Akt (Akt1, Akt2, Akt3) [3]. In the PI3K/AKT/mTOR signaling pathway, this compound acts by blocking the activation of Akt, a central node that transmits signals promoting cell survival, growth, and proliferation.

The following diagram illustrates the PI3K/AKT/mTOR pathway and the sites of action for this compound and its common combination partners.

G PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates (Inhibits) Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) TSC TSC Complex Akt->TSC Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates TSC->mTORC1 Inhibits CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitors This compound This compound (AKT Inhibitor) Inhibitors->this compound Trametinib Trametinib (MEK Inhibitor) Inhibitors->Trametinib Everolimus Everolimus (mTOR Inhibitor) Inhibitors->Everolimus This compound->Akt Inhibits Trametinib->CellGrowth Inhibits (MAPK Pathway) Everolimus->mTORC1 Inhibits

Frequently Asked Questions & Troubleshooting

Q1: What is the typical starting concentration for in vitro studies with this compound? A: Based on literature, a common range is between 0.5 µM and 2.5 µM [3] [2]. However, it is critical to determine the optimal concentration for your specific cell line by performing a dose-response curve. The IC50 for anti-proliferative activity varies by cell type; for example, it is ~0.72 µM in HCT-116 cells and ~0.54 µM in OVCAR-8 cells [3].

Q2: How do I confirm that this compound is effectively hitting its target in my experiment? A: The most direct method is to monitor the phosphorylation status of Akt and its direct downstream substrates (e.g., pGSK3β, pPRAS40) via Western blot analysis [3] [2]. A significant reduction in phosphorylation levels upon treatment indicates successful target engagement. It is recommended to perform a time-course experiment (e.g., 6 hours and 24 hours post-treatment) to capture the inhibition dynamics.

Q3: My combination therapy isn't showing synergy. What could be the reason? A: Consider the following troubleshooting steps:

  • Verify Mechanism: Ensure your model has a functional PI3K/AKT/mTOR pathway. Check for genetic alterations (e.g., PTEN loss, PIK3CA mutations) that might predict sensitivity [4].
  • Optimize Dosing: Synergy is often schedule- and ratio-dependent. Test several concentration ratios of the two drugs (e.g., using a matrix design) and different treatment sequences (concurrent vs. sequential) [1].
  • Check for Feedback Loops: Inhibition of one pathway (e.g., MEK) can cause feedback activation of another (e.g., AKT). Using a combination like this compound + Trametinib is designed to overcome this exact resistance mechanism [5] [4].

Q4: Are there any specific handling and storage instructions for this compound? A: this compound is typically supplied as a solid. For in vitro use, it is dissolved in DMSO to create a stock solution (e.g., 10-50 mM). Aliquot and store the stock solution at -20°C or -80°C under nitrogen to maintain stability and prevent degradation from repeated freeze-thaw cycles and moisture [3].

Experimental Protocol: Key Workflow for Testing Combinations

Below is a generalized workflow for evaluating this compound in a new combination setting, integrating the FAQs above.

  • Model System Selection & Validation: Choose a relevant cancer cell line or primary culture. Validate the baseline activation (phosphorylation) of the AKT and/or MAPK pathways via Western blot.
  • Single-Agent Dose-Response: Treat cells with a range of this compound concentrations alone (e.g., 0.1 µM - 10 µM) for 72 hours. Perform a cell viability assay (e.g., MTT, SRB) to determine the IC50 for this compound in your model.
  • Combination Synergy Screening: Using the IC50 as a guide, set up a combination matrix experiment with your companion drug (e.g., Trametinib, Everolimus). Use methods like the Chou-Talalay method to calculate a Combination Index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Mechanistic Confirmation: Treat cells with the synergistic concentrations identified in step 3 for a shorter duration (e.g., 6-24 hours). Harvest cell lysates and perform Western blotting to confirm the dual inhibition of the intended pathways (e.g., reduced pAKT and pERK).
  • Functional Assays: To further characterize the combination's effect, conduct downstream functional assays such as clonogenic survival assays, apoptosis analysis (e.g., Annexin V staining), or cell cycle analysis.

References

reducing Uprosertib diarrhea rash adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile of Uprosertib

The following table summarizes the key characteristics of diarrhea and rash associated with this compound, particularly when used in combination with other agents like the MEK inhibitor Trametinib [1].

Adverse Event Characteristics & Severity Clinical Impact
Diarrhea Most common dose-limiting toxicity; often severe and difficult to tolerate [1]. Prevents adequate drug delivery at concentrations predicted to have clinical activity [1].
Rash Particularly difficult to tolerate; consistent with monotherapy profiles but occurs at lower doses and with greater severity in combination therapy [1]. Contributes to poor overall tolerability of the drug regimen, impacting patient compliance and dose intensity [1].

A Phase I dose-escalation trial investigating this compound in combination with Trametinib found that 59% and 6% of patients experienced adverse events with a maximum severity of Grade 3 and 4, respectively. The poor tolerability profile ultimately led to the study's early termination due to futility [1].

Management & Mitigation Strategies

While specific protocols for this compound are limited, the following approaches can be inferred from general oncology supportive care and related research.

Managing Diarrhea
  • Dose Modification: Diarrhea has been identified as a dose-limiting toxicity. Adherence to protocol-specified dose reduction schedules and treatment interruptions is critical for management [1].
  • Probiotic Supplementation: A 2025 meta-analysis indicates that probiotic supplementation is a promising option for managing chemotherapy-induced diarrhea. Probiotics significantly reduced the incidence of all-grade diarrhea and improved intestinal microbial balance [2].
  • Supportive Care: Implement standard supportive care measures for diarrhea, including:
    • Hydration and Electrolyte Replacement: Essential to prevent complications from dehydration [3].
    • Dietary Adjustments: A bland or BRAT (Bananas, Rice, Applesauce, Toast) diet may help during acute episodes. Incorporating soluble fiber (e.g., pectin) can help firm stools [3].
Managing Rash
  • Topical Corticosteroids: For mild-to-moderate rash, topical steroids are a first-line treatment. Hydrocortisone is a commonly used option, available in various strengths both over-the-counter and by prescription [4].
  • Systemic Corticosteroids: For more severe cases, oral prednisone may be required under medical supervision [4].
  • Skin Care: Recommend gentle skin care practices, including the use of mild, fragrance-free cleansers and regular moisturizing to protect the skin barrier.

Proposed Experimental Workflow for Mitigation

For research teams aiming to systematically investigate and manage these adverse events, the following experimental protocol can serve as a guide.

Start This compound-Induced AE Onset Assess AE Assessment & Grading Start->Assess Decision1 Severe or Dose-Limiting? Assess->Decision1 ActManage Active Management Phase Decision1->ActManage Yes Monitor Continue Therapy with Close Monitoring Decision1->Monitor No Adjust Dose Adjustment (Per Protocol) ActManage->Adjust Implement Dose Hold/Reduction Decision2 AE Resolved & Tolerable? Decision2:s->Adjust:n No Decision2->Monitor Yes Adjust->Decision2

The workflow outlines a cyclical process of assessment, active management, and dose adjustment, which is crucial for managing these dynamic adverse events.

Key Takeaways for Researchers

  • Diarrhea and Rash are Dose-Limiting: These AEs are not merely inconveniences but are the primary reasons for the failure to deliver this compound at therapeutic doses, as observed in clinical trials [1].
  • Proactive Monitoring is Essential: Implement rigorous and frequent monitoring for these AEs from the start of treatment. Early detection and intervention are key to preventing severe complications.
  • Combination Therapy Heightens Risk: Be aware that the toxicity profile, particularly for rash and diarrhea, is often more severe when this compound is combined with other targeted agents like Trametinib [1].

References

Mechanisms of Resistance & Experimental Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two identified resistance mechanisms to the pan-Akt inhibitor Uprosertib and the corresponding experimental strategies to overcome them.

Resistance Mechanism Experimental Strategy for Overcoming Resistance Key Readouts & Validation Methods

| Lactic Acidosis [1]: Microenvironmental lactic acid (0-20 mM) promotes lactate oxidation, sustaining energy via oxidative phosphorylation (OXPHOS). | 1. Inhibit lactate transport (MCT inhibition). 2. Inhibit mitochondrial respiration (OXPHOS inhibition). | Increased apoptosis (Caspase 3/7 assay); Reduced cell viability (SRB assay/ Cell counts); Metabolic profiling (Lactate carbon incorporation, Respiration rates). | | PI3K/AKT Pathway Reactivation [2]: Overexpression of Rap2B reactivates the PI3K/AKT signaling pathway downstream of Akt inhibition. | 1. Knockdown Rap2B (e.g., via lentiviral shRNA). 2. Combine this compound with other PI3K/AKT pathway inhibitors. | Reduced cell proliferation & enhanced apoptosis; Western Blot for p-AKT, PI3K, Rap2B; In vivo tumor growth measurement. |


Detailed Experimental Protocols

Guide 1: Overcoming Lactic Acidosis-Induced Resistance

This workflow investigates and targets resistance driven by the tumor microenvironment.

1. Establish Resistance Model: * Cell Culture & Adaptation: Use human colon cancer cell lines like HCT116 or LS174T. Gradually adapt cells to increasing concentrations of lactic acid (0-20 mM) over several days in DMEM medium (5.6 mM glucose, 2 mM glutamine, 10% FBS) to mimic the tumor microenvironment and reduce stress from sudden acidification [1]. * Confirm Resistance: Treat lactic acid-adapted and control cells with this compound (0-15 μM). Confirm induced resistance by measuring (a) increased cell survival (Sulforhodamine B (SRB) assay at 72h) and (b) reduced apoptosis (Caspase-Glo 3/7 assay at 24-48h) [1].

2. Target Metabolic Adaptation: * Inhibit Lactate Transport: Co-treat resistant cells with this compound (e.g., 10 μM) and a Monocarboxylate Transporter (MCT) inhibitor. Using MCT4-knockout LS174T cell lines is a validated genetic approach [1]. * Inhibit Mitochondrial Respiration: Co-treat resistant cells with this compound and an OXPHOS inhibitor (e.g., IACS-010759 or similar). * Validation: Assess the success of combination therapy by measuring reduction in ATP levels (CellTitre-Glo assay) and a significant increase in apoptosis (Caspase 3/7 assay) compared to this compound alone [1].

3. Metabolic Profiling (To Confirm Mechanism): * Use stable isotope labeling (e.g., with (^{13})C-lactate) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm that resistant cells maintain lactate carbon incorporation into the TCA cycle and enhanced respiration despite this compound treatment. This confirms the metabolic bypass mechanism [1].

A Culture & Adapt Cells (HCT116, LS174T) B Confirm this compound Resistance (SRB, Caspase) A->B C Profile Metabolism (GC-MS, Isotope Labeling) B->C Shows maintained respiration D Target with Combination Therapy B->D Confirmed resistance C->D E Validate Efficacy (Apoptosis, Viability) D->E

Guide 2: Addressing Rap2B-Mediated PI3K/AKT Reactivation

This workflow addresses resistance from pathway reactivation downstream of Akt.

1. Identify Rap2B Involvement: * Expression Analysis: In this compound-resistant cell lines (e.g., RKO, SW48, HT29), measure Rap2B expression levels using qRT-PCR (mRNA) and Western Blot (protein). Compare to sensitive parental lines [2]. * Primers for qRT-PCR: Use published primers: Rap2B Forward: 5′-CCACCCTCATCCTGTCCAA-3′, Reverse: 5′-CTTCGTCCGCTCCTTCTCTT-3′ [2].

2. Modulate Rap2B Expression: * Knockdown: Transduce resistant cells with lentiviral vectors carrying Rap2B-specific shRNA to create stable knockdown lines [2]. * Overexpression (for validation): Overexpress Rap2B in sensitive cell lines using a lentiviral vector carrying the Rap2B open reading frame to confirm its role in driving resistance [2].

3. Assess Functional Impact: * In Vitro Sensitivity: Treat Rap2B-knockdown and control cells with this compound. Measure cell proliferation (SRB assay) and apoptosis (Caspase 3/7 assay, Western Blot for Cleaved Caspase-3, Bax/Bcl-2 ratio) to confirm re-sensitization [2]. * Pathway Analysis: By Western Blot, confirm that Rap2B knockdown reduces levels of phosphorylated AKT (p-AKT) and other PI3K/AKT pathway components in the presence of this compound [2]. * In Vivo Validation: Use mouse xenograft models. Rap2B knockdown should significantly reduce tumor growth and enhance this compound efficacy compared to control groups [2].

Step1 Profile Rap2B Expression (qRT-PCR, Western Blot) Step2 Modulate Rap2B (KD: shRNA, OE: ORF) Step1->Step2 Step3 Test this compound Sensitivity In Vitro Step2->Step3 Step4 Analyze Pathway (p-AKT, p-PI3K by WB) Step2->Step4 Step5 Validate Efficacy In Vivo (Xenograft) Step3->Step5 Step4->Step5

Key Assays & Reagents

Essential Assays:

  • Cell Viability: Sulforhodamine B (SRB) Assay [1].
  • Apoptosis: Caspase-Glo 3/7 Assay [1].
  • Metabolic Activity: CellTitre-Glo ATP Assay [1].
  • Metabolic Flux: Stable Isotope Labeling & Gas Chromatography-Mass Spectrometry (GC-MS) [1].
  • Gene/Protein Expression: qRT-PCR, Western Blot [2].

Key Reagents:

  • This compound (GSK2141795): ATP-competitive pan-Akt inhibitor [1] [3].
  • Lactic Acid: Used at 0-20 mM to mimic the tumor microenvironment [1].
  • MCT4-knockout LS174T cells: Validated model for lactate transport studies [1].

Research Perspectives

The field is moving towards understanding the metabolic flexibility of cancer cells and combinatorial approaches.

  • Metabolic Reprogramming: Tumor cells can adapt their metabolism to utilize alternative nutrients, a major mechanism of therapy resistance [4].
  • Combination Therapies: Combining AKT inhibitors with agents that target resistance pathways (like OXPHOS inhibitors) or with other modalities like chemotherapy, immunotherapy, or other targeted drugs is a crucial future direction to overcome resistance [3] [4].

References

Comprehensive Technical Support Guide: Troubleshooting Uprosertib Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uprosertib and Common Assay Challenges

This compound (GSK2141795) is an investigational, orally bioavailable small molecule inhibitor that targets the Akt signaling pathway, a crucial regulator of cell proliferation and survival in cancer. As a pan-Akt inhibitor, this compound competitively binds to the ATP-binding site of all three Akt isoforms (Akt1, Akt2, and Akt3), demonstrating potent inhibition with Ki values in the nanomolar range [1] [2]. This molecular targeting profile makes it particularly relevant for investigating cancers with dysregulated PI3K/Akt/mTOR signaling. However, researchers frequently encounter specific technical challenges during experimental work with this compound that can compromise data accuracy and reproducibility.

The most frequently reported issues include metabolic interference from microenvironmental factors like lactic acidosis, off-target effects due to its kinase inhibition profile, and analytical complications in detecting the compound and its metabolites in biological matrices [3] [2] [4]. Understanding these challenges is essential for designing robust experiments and properly interpreting results. This guide provides evidence-based troubleshooting approaches to help researchers identify, mitigate, and resolve these technical issues, thereby enhancing the reliability of experimental data generated during preclinical and translational studies with this compound.

Understanding this compound Mechanism and Interference Types

Drug Properties and Mechanism of Action

This compound is a selective ATP-competitive inhibitor that targets the kinase domain of Akt isoforms, with the chemical formula C₁₈H₁₆Cl₂F₂N₄O₂ and a molecular weight of 429.25 g/mol [1]. Its primary mechanism involves blocking Akt phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade that promotes cell survival, growth, and metabolic reprogramming in cancer cells [2]. The compound exhibits nanomolar potency against all three Akt isoforms, though its inhibition profile extends to some off-target kinases at higher concentrations, which contributes to certain assay interference patterns observed in experimental settings.

Table: this compound Key Characteristics

Property Description
Drug Name This compound (GSK2141795)
Molecular Weight 429.25 g/mol
Chemical Formula C₁₈H₁₆Cl₂F₂N₄O₂
Mechanism ATP-competitive pan-Akt inhibitor
Primary Targets Akt1, Akt2, Akt3
Development Status Investigational (Phase II trials)
Solubility 0.0351 mg/mL (predicted)
Classification of Common Interference Types

Researchers working with this compound should be aware of several categories of potential interference that can affect experimental outcomes:

  • Metabolic Interference: The most well-documented interference occurs in metabolic assays, where lactic acidosis has been shown to induce resistance to this compound. Cancer cells utilize lactate as an alternative energy source through mitochondrial oxidative phosphorylation when glucose metabolism is inhibited by this compound, leading to falsely reduced cytotoxicity measurements [3]. This phenomenon is particularly relevant in tumor microenvironment conditions or in assays extending beyond 24 hours.

  • Multidrug Resistance Transport Interference: this compound may be subject to efflux by ABCB1 (P-glycoprotein/MDR1), which can significantly reduce its intracellular concentrations and lead to underestimation of its potency. This interference is especially problematic in cell lines with high ABCB1 expression and can be identified through calcein AM efflux assays [5].

  • Analytical Detection Interference: During LC-MS/MS quantification of this compound, matrix effects from plasma or tissue samples can cause ion suppression/enhancement, leading to inaccurate concentration measurements. Additionally, metabolite cross-reactivity can occur in immunoassays designed to detect the parent compound [6] [7].

  • Combination Therapy Interference: When this compound is used in combination with other targeted agents like the MEK inhibitor trametinib, altered toxicity profiles and overlapping adverse effects (particularly diarrhea and cutaneous reactions) can complicate the interpretation of treatment-related findings in vivo [4].

Troubleshooting Protocols & Experimental Optimization

Metabolic Interference Resolution Protocol

Lactic acidosis-induced resistance represents a significant challenge in this compound efficacy assessment, particularly in long-term assays or those conducted under physiological tumor microenvironment conditions. The following step-by-step protocol can help identify and mitigate this specific interference:

  • Detection and Confirmation:

    • Perform 1H nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) on culture media to quantify lactate concentrations before and after this compound treatment [3].
    • Compare cell viability in normal culture conditions versus lactic acid-supplemented media (10-20 mM, pH 6.5-6.8) using sulforhodamine B (SRB) assays or ATP-based viability assays [3].
    • Confirm lactic acidosis interference if viability differences >25% are observed between conditions.
  • Interference Mitigation:

    • Implement monocarboxylate transporter (MCT) inhibition using AZD3965 (10-100 nM) to block lactate import [3].
    • Add oxidative phosphorylation inhibitors such as oligomycin (10-50 nM) or metformin (1-5 mM) to disrupt mitochondrial utilization of lactate [3].
    • Adjust media pH to 7.4 with HEPES buffer (25 mM) to counteract acidification effects.
  • Alternative Assessment Methods:

    • Utilize stable isotope labeling with 13C-lactate to track lactate incorporation into TCA cycle metabolites [3].
    • Implement extracellular flux analysis to simultaneously measure glycolytic and oxidative metabolic rates in this compound-treated cells.
ABCB1-Mediated Efflux Assessment Protocol

The following workflow helps identify and address multidrug resistance transporter-related interference:

  • Efflux Potential Screening:

    • Conduct a high-throughput calcein AM efflux assay using ABCB1-overexpressing KB-V1 cells and parental KB-3-1 cells as controls [5].
    • Treat cells with this compound (0.1-10 μM) alongside known ABCB1 inhibitors (XR9576, verapamil, or cyclosporin A) as positive controls.
    • Measure intracellular calcein accumulation via fluorescence plate reader (ex/em 485/535 nm).
  • Confirmation and Quantification:

    • Perform flow cytometry-based calcein AM efflux assays to validate findings at single-cell resolution.
    • Use radiolabeled photoaffinity substrate competition assays with [¹²⁵I]iodoarylazidoprazosin to confirm direct ABCB1 binding [5].
  • Experimental Adaptation:

    • Include ABCB1 inhibition with non-toxic concentrations of verapamil (5-10 μM) or cyclosporin A (1-5 μM) in assays using ABCB1-positive cell lines.
    • Select ABCB1-negative cell lines or generate CRISPR-mediated ABCB1 knockout lines for clean pharmacological studies.
    • Calculate fold-change in IC₅₀ between parental and ABCB1-overexpressing lines to quantify efflux impact.
Analytical Method Optimization for Compound Detection

Accurate quantification of this compound in biological matrices requires careful method validation to overcome matrix effects:

  • Sample Preparation Optimization:

    • Implement protein precipitation with acetonitrile (3:1 ratio) followed by phospholipid removal cartridges to reduce matrix effects.
    • Use stable isotope-labeled internal standards (when available) to correct for recovery variations.
  • LC-MS/MS Method Parameters:

    • Employ reverse-phase chromatography with a C18 column (2.1 × 50 mm, 1.8 μm) and gradient elution with water/acetonitrile both containing 0.1% formic acid.
    • Optimize mass transitions for this compound (m/z 429.1 → specific fragment) and confirm absence of in-source fragmentation.
    • Validate matrix effects by comparing neat standard responses with post-extraction spiked samples at low, medium, and high concentrations.
  • Cross-Validation Approaches:

    • Compare results from different analytical platforms (LC-MS/MS vs. HPLC-UV) when possible.
    • Perform standard addition experiments in problematic matrices to identify and correct for interference.

Table: Troubleshooting Guide for Common this compound Assay Problems

Problem Possible Causes Solutions Validation Approach
Reduced efficacy in physiological conditions Lactic acidosis; Lactate utilization MCT inhibition; OXPHOS disruption Compare viability with/without MCTi [3]
Variable intracellular drug concentrations ABCB1 efflux; Membrane permeability issues ABCB1 inhibition; Use MDR1-knockout cells Calcein AM efflux assay [5]
Inconsistent plasma/tissue concentrations Matrix effects; Metabolite interference Improved sample cleanup; SIL-IS Standard addition method [6]
High background in target engagement assays Non-specific binding; Off-target effects Optimize blocking; Use selective antibodies Kinase selectivity profiling [2]

FAQ: Addressing Common Technical Questions

Q1: How does lactic acidosis specifically confer resistance to this compound in cancer cells?

Lactic acidosis induces resistance through metabolic adaptation mechanisms. When this compound inhibits Akt signaling, it reduces glucose utilization—a known pharmacodynamic marker of Akt inhibition. However, in the presence of lactic acidosis (10-20 mM lactate, pH ~6.8), cancer cells switch to lactate oxidation as an alternative energy source. The imported lactate enters mitochondrial oxidative metabolism, bypassing the glycolytic blockade imposed by Akt inhibition. This metabolic flexibility allows cancer cells to maintain energy production and survival despite effective Akt pathway inhibition. The resistance mechanism can be reversed by inhibiting lactate transport (via MCT inhibitors) or disrupting oxidative phosphorylation, confirming the metabolic basis of this interference [3].

Q2: What specific steps can we take to validate that observed effects are truly due to on-target Akt inhibition?

Comprehensive target validation requires a multi-faceted approach:

  • Monitor Phosphorylation Status: Assess phosphorylation changes in direct Akt substrates (GSK3β, PRAS40, FOXO) using Western blotting or phosphokinase arrays. A minimum 50% reduction in substrate phosphorylation at concentrations near the IC₅₀ provides evidence of on-target activity [3] [2].

  • Utilize Isoform-Selective Tools: Employ Akt isoform-specific inhibitors or siRNA approaches to determine if phenotypic effects match pan-Akt inhibition profiles.

  • Implement Resistance Models: Generate Akt mutant cell lines with altered drug-binding capacity to establish specificity through resistance patterns.

  • Cellular Thermal Shift Assays: Use CETSA to confirm direct target engagement by demonstrating thermal stability shifts in Akt when bound to this compound.

  • Pathway-Specific Reporters: Incorporate Akt pathway-responsive luciferase reporters to functionally confirm target modulation alongside phenotypic assays.

Q3: Are there specific cell lines or experimental conditions where this compound interference is more problematic?

Yes, certain experimental models present heightened interference risks:

  • High Lactate Producers: Glycolytic cell lines (e.g., HCT116 colon carcinoma, LS174T) in nutrient-replete conditions generate substantial lactate, potentially masking this compound efficacy [3].

  • ABCB1-Overexpressing Models: Cell lines with intrinsic or acquired MDR1 expression (e.g., KB-V1, HCT-15-Pgp) may efflux this compound, requiring significantly higher concentrations for target engagement [5].

  • 3D Culture Systems: Spheroid and organoid models often develop hypoxic, acidic cores where lactic acidosis can locally reduce this compound activity [3].

  • Serum-Starved Conditions: Acute nutrient deprivation may paradoxically reduce this compound sensitivity by activating compensatory survival pathways independent of Akt.

Q4: What are the recommended controls for combination studies with this compound and MEK inhibitors like trametinib?

For combination studies, implement a comprehensive control strategy:

  • Single-Agent Controls: Always include all individual agents at the same concentrations used in combinations.

  • Sequential Dosing Controls: Test different treatment sequences (concurrent vs. sequential administration) to identify schedule-dependent effects.

  • Synergy Assessment Controls: Use the Bliss independence model or similar approaches to distinguish additive from synergistic effects.

  • Pathway Monitoring Controls: Include phospho-ERK and phospho-Akt measurements to verify dual pathway inhibition beyond what single agents achieve.

  • Toxicity Controls: Monitor apoptosis markers (caspase 3/7 activation) and cellular ATP levels to distinguish enhanced efficacy from simply increased toxicity [4].

Visual Guides: Experimental Workflows and Pathway Diagrams

This compound Mechanism and Metabolic Interference Pathway

This compound Mechanism and Metabolic Interference This compound This compound Akt Akt This compound->Akt Inhibits Glucose_Uptake Glucose_Uptake Akt->Glucose_Uptake Promotes Apoptosis Apoptosis Glucose_Uptake->Apoptosis Reduces Lactic_Acid Lactic_Acid MCT_Transport MCT_Transport Lactic_Acid->MCT_Transport Extracellular Mitochondrial_Respiration Mitochondrial_Respiration MCT_Transport->Mitochondrial_Respiration Lactate Import Cell_Survival Cell_Survival Mitochondrial_Respiration->Cell_Survival Maintains Resistance Resistance Cell_Survival->Resistance Confers

ABCB1-Mediated Efflux Interference Workflow

ABCB1-Mediated Efflux Interference Detection Start Suspected Efflux Interference Calcein_Assay Calcein AM Efflux Assay Start->Calcein_Assay KB_Cells KB-V1 (ABCB1+) vs KB-3-1 (Parental) Calcein_Assay->KB_Cells Mitigation Apply Mitigation Strategies Calcein_Assay->Mitigation If negative Inhibitor_Test ABCB1 Inhibitor Treatment KB_Cells->Inhibitor_Test FACS Flow Cytometry Validation Inhibitor_Test->FACS Inhibitor_Test->Mitigation If negative Photoaffinity Radiolabeled Photoaffinity Assay FACS->Photoaffinity If positive FACS->Mitigation If negative Confirmed Efflux Confirmed Photoaffinity->Confirmed Confirmed->Mitigation

Comprehensive Assay Interference Troubleshooting Workflow

Comprehensive Assay Interference Troubleshooting Start Unexpected Experimental Results with this compound Metabolic_Check Check for Metabolic Interference Start->Metabolic_Check Efflux_Check Check for ABCB1 Mediated Efflux Start->Efflux_Check Analytical_Check Check Analytical Method Issues Start->Analytical_Check Metabolic_Confirm Lactate/NMR Analysis Metabolic_Check->Metabolic_Confirm If suspected Efflux_Confirm Calcein AM Assay & FACS Efflux_Check->Efflux_Confirm If suspected Analytical_Confirm Matrix Effects Testing Analytical_Check->Analytical_Confirm If suspected Solutions Apply Targeted Solutions Metabolic_Confirm->Solutions Efflux_Confirm->Solutions Analytical_Confirm->Solutions Validation Experimental Validation Solutions->Validation

Conclusion

Successfully troubleshooting this compound assay interference requires a systematic approach that addresses the compound's unique pharmacological characteristics and the specific experimental context. The most critical steps include pre-emptively testing for common interference mechanisms, implementing appropriate controls and validation experiments, and applying targeted solutions based on confirmed interference patterns. By understanding that lactic acidosis can induce metabolic bypass, ABCB1 efflux can reduce intracellular concentrations, and analytical methods require careful validation, researchers can significantly improve the reliability of their data.

References

Uprosertib tumor penetration enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib (GSK2141795) Overview

The table below summarizes key characteristics of this compound from the search results.

Property Description
Generic Name This compound [1]
Codename GSK2141795 [2] [1]
Modality Small Molecule [1]
Mechanism of Action Potent, ATP-competitive, oral pan-AKT inhibitor (inhibits Akt1, Akt2, Akt3) [2]
Molecular Formula C₁₈H₁₆Cl₂F₂N₄O₂ [1]
Molecular Weight 429.25 g/mol [1]
Primary Target RAC-gamma serine/threonine-protein kinase (AKT3) [1]
Chemical Name N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide [1]
Solubility 0.0351 mg/mL (predicted) [1]

Known Experimental Data & Protocols

While full synthetic protocols are complex, here is an overview of key experimental findings and the general synthesis strategy.

In Vitro Potency Data

This compound demonstrates nanomolar potency against AKT isoforms and cell lines [2].

Cell Line Cancer Type IC₅₀ / EC₅₀ Notes
AKT1 E17K mutant - EC₅₀ = 0.2 nM Similar potency to Afuresertib [2]
MOLT-4 Acute Lymphoblastic Leukemia (ALL) IC₅₀ = 10 nM Most sensitive hematologic cell line tested [2]
HEP3B Hepatocellular Carcinoma IC₅₀ = 154 nM Most sensitive solid tumor cell line tested [2]
Key Combination Study: this compound + Trametinib

A phase I clinical trial investigated this compound with the MEK inhibitor Trametinib [3] [4].

  • Objective: Determine safety, tolerability, and recommended Phase II doses for patients with solid tumors.
  • Dosing in Expansion Cohort: Trametinib 1.5 mg once daily (QD) + this compound 50 mg QD [3] [4].
  • Outcome: The combination was poorly tolerated. Adverse events occurred at lower doses and with greater severity than in monotherapy studies. Diarrhea was the most common dose-limiting toxicity, and rash was also particularly difficult to tolerate. The study was terminated early due to futility and poor tolerability, which prevented delivery of a clinically active dose of this compound [3] [4].
  • Conclusion: Continuous and intermittent dosing of this combination was not tolerated, and minimal clinical activity was observed [3] [4].
Synergistic Combination: this compound + Everolimus

A 2025 drug discovery pipeline using patient-derived colorectal cancer (CRC) cultures identified a promising synergistic combination [5].

  • Experimental Model: Patient-derived primary CRC cultures, which more closely resemble tumor complexity than standard cell lines [5].
  • Finding: The combination of this compound (AKT inhibitor) and Everolimus (mTOR inhibitor) demonstrated promising synergy at clinically relevant concentrations [5].
  • Significance: This synergy, revealed through advanced models, might be overlooked in traditional immortalized cell lines, highlighting a potential therapeutic strategy for CRC [5].

This compound Mechanism of Action

The following diagram illustrates the primary mechanism of this compound within the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer.

G PIK3CA PI3K (e.g., PIK3CA) PIP3 PIP₃ PIK3CA->PIP3 Activates PIP2 PIP₂ PIP2->PIP3 Conversion AKT AKT (Inactive) PIP3->AKT Recruits pAKT p-AKT (Active) AKT->pAKT Phosphorylation mTOR mTOR Complex pAKT->mTOR Activates FOXO FOXO Transcription Factors pAKT->FOXO Inhibits GSK3B GSK3-β pAKT->GSK3B Inhibits This compound This compound This compound->pAKT Inhibits Survival Cell Survival & Proliferation mTOR->Survival Stimulates Apoptosis Promotes Apoptosis FOXO->Apoptosis Stimulates GSK3B->Apoptosis Stimulates

FAQs and Troubleshooting Guidance

Based on general drug discovery principles and the specific information found on this compound, here are some anticipated FAQs.

Question Evidence-Based Guidance & Notes
What are the most common adverse effects in clinical trials? In combination with Trametinib, diarrhea was the most common dose-limiting toxicity. Rash was also particularly difficult to tolerate. Other AEs consistent with monotherapy studies occurred at lower doses and with greater severity [3] [4].
Why is there a lack of assay window in my kinase activity assay? (General troubleshooting) The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters. Ensure you use the exact filters recommended for your instrument. Also, verify instrument setup and reagent performance [6].
Why am I observing differences in IC₅₀ values between labs? (General troubleshooting) The primary reason is often differences in the stock solutions prepared by different labs (e.g., concentration accuracy, solvent, compound stability) [6].
Does this compound show synergy with other agents? Yes. Preclinical evidence in patient-derived colorectal cancer models shows promising synergy with the mTOR inhibitor Everolimus [5]. Conversely, the clinical combination with the MEK inhibitor Trametinib was poorly tolerated and showed minimal activity [3] [4].
How is this compound administered in clinical trials? It has been administered as an oral dosage form (e.g., tablet or capsule) in clinical trials. Specific formulation details (like coatings or fillers) that might affect dissolution and absorption are typically not publicly disclosed [3] [4] [1].

Seeking Further Technical Information

The search results do not contain specific details on techniques to enhance this compound's tumor penetration. Here are suggested paths to find this specialized information:

  • Contact the Patent Holder: Laekna Inc. currently holds the exclusive global rights to develop and commercialize this compound [2]. They are the most likely source for advanced formulation data.
  • Search Patent Databases: Formulation technologies, including those for solubility and penetration enhancement, are frequently disclosed in patents. Search platforms like Google Patents, USPTO, or EPO using terms like "this compound formulation," "nanoparticle," "liposome," or "bioavailability enhancement."
  • Consult Formulation Experts: Specialized CROs (Contract Research Organizations) and academics working on drug delivery systems (e.g., lipid-based systems, prodrug strategies) may provide insights, though this may be confidential.

References

Uprosertib dose-limiting toxicities preclinical to clinical translation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Uprosertib Combination Therapy Toxicities

Toxicity Description & Severity Clinical Impact
Diarrhea Most common dose-limiting toxicity (DLT); frequently reported alongside rash [1]. Poor tolerability prevented adequate drug delivery at doses predicted to have clinical activity [1] [2].
Rash Particularly difficult to tolerate; occurred alongside diarrhea as a key toxicity [1]. Contributed to poor overall tolerability of the combination regimen.
General Adverse Events 59% of patients experienced maximum Grade 3 severity; 6% experienced Grade 4 [1]. Led to early termination of the Phase I trial due to futility and lack of therapeutic advantage [1].

Experimental Protocols for Assessing Toxicity

For researchers investigating the mechanisms behind these toxicities, the following experimental approaches are relevant:

  • In Vitro Kinase Profiling: To confirm the compound's mechanism and selectivity, perform ATP-competitive kinase assays against AKT1, AKT2, and AKT3. This compound is a potent, orally bioavailable inhibitor of all three AKT isoforms. Assess selectivity by profiling against a panel of other kinases to identify off-target effects [3].
  • In Vivo Efficacy and Tolerance Studies: Conduct studies in murine tumor models. Daily oral dosing is used to assess anti-tumor activity (e.g., reduction in tumor growth and phosphorylation of downstream biomarkers like GSK3-β and PRAS40). Simultaneously, monitor animals for signs of toxicity, particularly gastrointestinal effects, to build a preliminary tolerance profile [3].
  • Clinical Dose-Escalation Design (Phase I): The established method for determining DLTs in humans is the phase I trial.
    • Patient Population: Patients with solid tumors likely sensitive to MEK/AKT inhibition (e.g., triple-negative breast cancer, BRAF-wild type melanoma) [1].
    • Dosing Regimen: Administer continuous oral daily dosing of this compound in combination with Trametinib. The dose used in expansion cohorts was Trametinib 1.5 mg once daily (QD) + this compound 50 mg QD [1].
    • Endpoint Monitoring: The primary outcome is to determine safety, tolerability, and the recommended phase II dose. All adverse events are recorded and graded for severity (using CTCAE criteria), with those leading to dose interruption or meeting predefined criteria classified as DLTs [1].

FAQs on this compound Toxicity

What is the primary dose-limiting toxicity for this compound in clinical trials?

The primary DLT is diarrhea, especially when this compound is co-administered with the MEK inhibitor Trametinib. Rash was also a major contributing factor to the poor tolerability of this combination [1].

Why did the clinical development of this compound and Trametinib face challenges?

The combination was poorly tolerated at doses required for clinical efficacy. Adverse events, particularly diarrhea and rash, occurred at lower doses and with greater severity than expected from monotherapy studies. This poor tolerability prevented patients from receiving a therapeutically effective dose, leading to minimal clinical activity and early termination of the trial [1] [2].

Are there any predictive biomarkers for this compound toxicity?

The search results do not specify biomarkers for toxicity. However, translational research in related trials suggests investigating circulating tumor DNA (ctDNA) clearance as a potential early biomarker of response, which could help optimize dosing schedules [4]. Research into genetic factors influencing drug metabolism could also be relevant for understanding individual susceptibility to toxicity.

Signaling Pathway Context

The diagram below illustrates the targeted signaling pathway and the experimental workflow for translating preclinical findings to clinical DLT identification, which helps contextualize the toxicity findings.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K MEK MEK RTK->MEK PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellProcess Cell Growth Proliferation Survival AKT->CellProcess ERK ERK MEK->ERK ERK->CellProcess Preclinical Preclinical Studies InVitro In Vitro Kinase Profiling Preclinical->InVitro InVivo In Vivo Animal Models Preclinical->InVivo ClinicalTrial Clinical Phase I Trial InVivo->ClinicalTrial DLT Identification of Dose-Limiting Toxicities (DLTs) ClinicalTrial->DLT This compound This compound (AKTi) This compound->AKT Trametinib Trametinib (MEKi) Trametinib->MEK

References

Comparison of AKT Inhibitors in Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (Other Names) Class Key Mechanism Example Efficacy Findings & Context Clinical Status (as of early 2020s)
Uprosertib (GSK2141795) ATP-competitive (Pan-AKT) Binds active kinase domain; inhibits all AKT isoforms [1]. Resistance induced by lactic acidosis in colon cancer models; combination with OXPHOS/MCT inhibitors reversed resistance [1]. Phase II trials [1].
Capivasertib (AZD5363) ATP-competitive (Pan-AKT) Binds active kinase domain; inhibits all AKT isoforms [2]. FDA-approved (Nov 2023) with fulvestrant for HR+ breast cancer; efficacy in AKT1 E17K mutant tumors [2] [3]. Approved (specific indication) [3].
Ipatasertib (GDC-0068) ATP-competitive (Pan-AKT) Binds active kinase domain; inhibits all AKT isoforms [3]. Investigated in PI3K/AKT/PTEN-altered solid tumors (e.g., ovarian, endometrial) [3]. Phase II/III trials [3].
Miransertib (ARQ 092) Allosteric Binds PH domain, preventing membrane recruitment and activation [2]. Preclinical and early clinical development for diseases with AKT pathway activation. Early-stage trials [2].
MK-2206 Allosteric Binds PH domain, preventing membrane recruitment and activation [2] [3]. Tested as monotherapy in recurrent endometrial and ovarian cancer; limited efficacy [3]. Phase II trials (completed) [3].

Detailed Efficacy and Resistance Mechanisms

For researchers, understanding the specific contexts of efficacy and resistance is crucial.

  • This compound's Defined Resistance Mechanism: A key study highlights a unique metabolic resistance mechanism to this compound. In colon cancer cells (HCT116, LS174T), a lactic acidosis microenvironment conferred resistance, characterized by increased cell survival and reduced apoptosis despite effective AKT pathway inhibition [1].

    • Mechanism: Under lactic acidosis, cancer cells shifted metabolism to utilize lactate as an alternative energy source through oxidative phosphorylation (OXPHOS) [1].
    • Reversal Strategy: Combining this compound with an inhibitor of lactate transport (MCT) or an OXPHOS inhibitor was sufficient to re-sensitize cells and potentiate apoptosis [1].
  • Capivasertib's Clinical Success: Capivasertib represents the most significant clinical advancement for this drug class. Its approval was based on demonstrated efficacy in a specific patient population, underscoring the importance of biomarker-driven therapy [2] [3]. This validates AKT as a druggable target in a real-world setting.

  • Ipatasertib's Ongoing Investigation: Ipatasertib is being actively studied in numerous clinical trials, particularly in combination with other agents for solid tumors. Its development is focused on patients with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3].

Experimental Protocols for Key Findings

The following workflow details the methodology used to establish this compound resistance in the cited study [1].

1. Cell Line & Model 1. Cell Line & Model 2. Lactic Acidosis Induction 2. Lactic Acidosis Induction 1. Cell Line & Model->2. Lactic Acidosis Induction 3. This compound Treatment 3. This compound Treatment 2. Lactic Acidosis Induction->3. This compound Treatment 4. Outcome Assessment 4. Outcome Assessment 3. This compound Treatment->4. Outcome Assessment HCT116 & LS174T    Colon Cancer Cells HCT116 & LS174T    Colon Cancer Cells Conditioned Medium &    Lactic Acid (0-20 mM)    pH ~6.9 Conditioned Medium &    Lactic Acid (0-20 mM)    pH ~6.9 HCT116 & LS174T    Colon Cancer Cells->Conditioned Medium &    Lactic Acid (0-20 mM)    pH ~6.9 This compound (0-15 µM)    vs. Vehicle Control This compound (0-15 µM)    vs. Vehicle Control Conditioned Medium &    Lactic Acid (0-20 mM)    pH ~6.9->this compound (0-15 µM)    vs. Vehicle Control Cell Viability (SRB Assay)    Apoptosis (Caspase 3/7)    Metabolism (NMR/GC-MS) Cell Viability (SRB Assay)    Apoptosis (Caspase 3/7)    Metabolism (NMR/GC-MS) This compound (0-15 µM)    vs. Vehicle Control->Cell Viability (SRB Assay)    Apoptosis (Caspase 3/7)    Metabolism (NMR/GC-MS)

Interpretation and Research Implications

  • Lactic Acidosis as a Resistance Factor: The data on this compound suggests that the tumor microenvironment can be a major determinant of efficacy. This is a critical consideration for clinical translation, as many solid tumors exhibit high lactate levels and acidity [1].
  • Biomarker-Driven Success: The approval of Capivasertib for a genetically defined population (e.g., those with AKT1 E17K mutations) highlights that the future of AKT inhibitors lies in patient stratification and the identification of robust predictive biomarkers [2] [3].
  • Class-Specific Considerations: While ATP-competitive inhibitors like this compound, Capivasertib, and Ipatasertib target the active kinase, allosteric inhibitors like MK-2206 work differently. This fundamental difference can lead to variations in efficacy, toxicity, and the mechanisms by which resistance develops [2].

Pathways for Further Research

To build a more complete comparative guide, you may want to investigate the following areas:

  • ClinicalTrials.gov: Search for "this compound", "Capivasertib", and "Ipatasertib" to find the most recent trial results, including any direct or indirect comparisons of progression-free survival (PFS) and overall survival (OS).
  • Toxicology Profiles: A comprehensive comparison should include a detailed analysis of the differing adverse event profiles (e.g., hyperglycemia, rash, liver toxicity) associated with each inhibitor, as this greatly impacts therapeutic utility.
  • Novel Combinations: Explore recent literature on combining these AKT inhibitors with other targeted therapies, chemotherapy, or immunotherapy to overcome resistance and broaden their application.

References

Uprosertib comparison GSK690693 selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison at a Glance

Feature Uprosertib (GSK2141795) GSK690693
Primary Target Akt (Protein Kinase B) [1] [2] Akt (Protein Kinase B) [3]
Inhibition Mechanism ATP-competitive [1] [2] ATP-competitive [3] [4]
Reported Isoform Selectivity (IC50) Pan-Akt inhibitor: Akt1 (180 nM), Akt2 (328 nM), Akt3 (38 nM) [1] [5] Pan-Akt inhibitor: Akt1 (2 nM), Akt2 (13 nM), Akt3 (9 nM) [3]
Key Off-Target Kinases CDK7, ROCK1, ROCK2 [1] [5] AGC kinase family (PKA, PKC), AMPK, PAK4/5/6 [3]
Reported Cellular Activity (Proliferation IC50) 5-15 μM (in resistant NSCLC cell lines) [1] 20-147 nM (in various sensitive cancer cell lines) [3]
In Vivo Efficacy (Sample Data) 61% tumor growth inhibition in mice (BT474 xenografts) at 100 mg/kg, orally [1] Increased event-free survival in pediatric solid tumor xenografts at 30 mg/kg [6]

Deeper Look into the Data

The differences in their reported IC50 values are significant. GSK690693 shows lower IC50 values (indicating higher potency) in biochemical cell-free assays [3]. In contrast, the values for This compound were determined in a different experimental setting, a cell lysate-based kinobead competition assay [1]. This crucial methodological difference means their potency should not be compared directly.

  • Mechanism of Action: Both are ATP-competitive inhibitors, but they bind differently than allosteric inhibitors. The diagram below illustrates how these two inhibitor classes work within the AKT signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Conversion Akt_Inactive AKT (Inactive PH-in conformation) PIP3->Akt_Inactive Recruits to membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates Akt_Active AKT (Active PH-out conformation) Akt_Inactive->Akt_Active Phosphorylation by PDK1 & mTORC2 Substrate Cell Survival Proliferation Metabolism Akt_Active->Substrate PDK1 PDK1 PDK1->Akt_Active mTORC2 mTORC2 mTORC2->Akt_Active Allo_Inhib Allosteric Inhibitor (e.g., MK-2206) Allo_Inhib->Akt_Inactive Binds PH-Kinase interface ATP_Inhib ATP-competitive Inhibitor (this compound, GSK690693) ATP_Inhib->Akt_Active Binds ATP-binding pocket

  • Selectivity Profiles: Beyond inhibiting Akt, both compounds have distinct off-target effects, which is critical for interpreting experimental results.
    • This compound also potently inhibits CDK7, ROCK1, and ROCK2 at micromolar concentrations [1] [5].
    • GSK690693 is less selective within the AGC kinase family and also potently inhibits PKA, PKC isozymes, AMPK, and PAK4/5/6 [3].

Key Experimental Protocols

The search results cite several methods used to characterize these inhibitors. Here are details on two key assays:

1. Kinase Binding Assay (for this compound) [1]

  • Purpose: To determine the binding affinity and selectivity of the inhibitor against a wide range of kinases in a complex cellular context.
  • Method Summary:
    • Lysate Preparation: Cell lysates are prepared from a mix of cancer cell lines (e.g., K562, COLO205).
    • Compound Competition: Lysates are pre-incubated with increasing concentrations of this compound (e.g., from 2.5 nM to 25 μM).
    • Kinobead Pulldown: Treated lysates are incubated with kinobeads (beads coupled with broad-spect kinase probes).
    • Quantification: Bead-bound proteins are eluted, digested with trypsin, and identified and quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS).
    • Data Analysis: Dose-response curves are generated, and IC50 values are calculated from the reduction in target binding.

2. In Vitro Kinase Assay (for GSK690693) [3]

  • Purpose: To measure the direct inhibition of purified, activated Akt enzymes in a biochemical setting.
  • Method Summary:
    • Enzyme Preparation: Recombinant, full-length His-tagged Akt1, Akt2, or Akt3 are expressed and purified. They are then fully activated by phosphorylation using PDK1 and MK2 kinases.
    • Compound Pre-incubation: Activated Akt enzymes are incubated with GSK690693 for 30 minutes.
    • Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide substrate.
    • Detection: After incubation, the reaction is terminated, and product formation is quantified using a radiometric method or bead-based imaging.
    • Data Analysis: IC50 values are determined from the inhibition curves.

Research Considerations

When deciding between these inhibitors for a project, consider these practical aspects:

  • Choice Depends on Research Goal: If you need high potency in a cell-free system, GSK690693's data is compelling. If your study is in a more complex cellular system, this compound's profile generated in lysates may be more relevant.
  • Interpret Cellular Data Cautiously: Be aware that cellular effects, especially at higher concentrations, could be influenced by their distinct off-target kinase inhibitions.
  • Consult the Literature: Since these compounds are primarily research tools, search for recent publications in your specific disease model to see which inhibitor has shown more predictable activity.

References

A Template for Drug Response Signature Development: The Sorafenib Case Study

Author: Smolecule Technical Support Team. Date: February 2026

Research on Sorafenib, a tyrosine kinase inhibitor, offers a robust, real-world example of how a gene expression signature for drug response is identified and validated [1]. The methodology can be adapted for Uprosertib.

The table below summarizes the key experimental findings from the Sorafenib study:

Experimental Set Profiling Technology Patient Response (PR+SD / PD) Classifier Performance (AUC)
Discovery Set (22 patients) Illumina Microarrays 12 / 10 0.89
Validation Set 1 (13 patients) RNA Sequencing 3 / 10 0.97
Validation Set 2 (12 patients) qRT-PCR 7 / 5 0.83

The core of the signature was an 8-gene set based on Sorafenib's known molecular targets, including genes like RAF1, BRAF, RET, FLT1, FGFR1, KIT, PDGFRB, and others [1]. The high AUC values across multiple validation sets demonstrate that expression levels of a drug's target genes can be a powerful predictor of treatment efficacy.

Detailed Experimental Protocol for Signature Development

The Sorafenib study provides a clear, actionable protocol for developing a response signature [1]. The following diagram maps out this workflow:

cluster_platforms Profiling Platforms (Step 2) start Start: Pre-treatment FFPE Tumor Samples step1 1. RNA Extraction and Quality Control start->step1 step2 2. Transcriptomic Profiling step1->step2 step3 3. Bioinformatic Analysis: - Normalization - Differential Expression - Signature Identification step2->step3 p1 Microarrays p2 RNA Sequencing p3 qRT-PCR step4 4. Validation on Independent Cohort(s) step3->step4 end Result: Validated Gene Signature step4->end

The key methodological steps are:

  • Sample Collection: Use pre-treatment Formalin-Fixed Paraffin-Embedded (FFPE) tumor samples from patients whose response to the drug is known (e.g., via RECIST criteria) [1].
  • Response Classification: Define "responders" (patients showing Partial Response, PR, or Stable Disease, SD) and "poor responders" (patients with Progressive Disease, PD) [1].
  • RNA Profiling: Isolate and profile RNA using standard technologies like microarrays (for discovery), RNA-Seq, or qRT-PCR (for clinical validation) [1].
  • Data Analysis: Identify a gene signature whose expression pattern can separate the two response groups. Performance is typically measured by the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) curve, where an AUC > 0.8 is considered good [1].

Alternative and Emerging Approaches in Predictive Biomarkers

While target-based gene signatures are powerful, the field is exploring other sophisticated approaches you might consider for this compound:

  • Single-Cell Prediction Tools: Computational methods like DREEP can predict drug sensitivity from single-cell RNA sequencing (scRNA-seq) data. DREEP uses functional enrichment analysis against pre-built genomic profiles of drug sensitivity (from databases like GDSC and CTRP) to estimate whether a cell's gene expression profile makes it sensitive or resistant to a drug [2].
  • Mutational Signatures: Beyond gene expression, the patterns of mutations in a tumor genome (mutational signatures) can also serve as markers of drug sensitivity. For instance, signatures indicating deficiencies in specific DNA repair pathways (like homologous recombination) can predict sensitivity to drugs like PARP inhibitors [3].

References

Uprosertib Combination vs. Monotherapy: Efficacy Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Regimen Patient Population Objective Response Rate (ORR) Clinical Benefit Rate (CBR) Median Progression-Free Survival (PFS)
Trametinib (MEKi) Monotherapy (Part I) mTNBC, previously treated (n=37) 5.4% (2/37) [1] [2] 21.6% (8/37) [1] [2] 7.7 weeks [1] [2]
Trametinib + Uprosertib Combination (Part II) Patients progressing on Part I (n=19) 15.8% (3/19) [1] [2] 31.6% (6/19) [1] [2] 7.8 weeks [1] [2]

Trial Design notes: This was a two-part, single-arm study. All patients first received trametinib monotherapy. Upon disease progression, eligible patients transitioned to the combination of trametinib (at a reduced dose of 1.5 mg) and this compound (50 mg) [1] [2].

Experimental Protocol & Key Findings

For research reproducibility, here are the detailed methodologies and significant translational findings from the cited study.

  • Study Design: Open-label, two-part, Phase II, single-arm, multicenter trial [1] [2]
  • Patient Population: Patients with metastatic triple-negative breast cancer (mTNBC) previously treated with chemotherapy [1] [2]
  • Interventions:
    • Part I (Monotherapy): Trametinib 2 mg orally, once daily [1] [2]
    • Part II (Combination): Trametinib 1.5 mg orally, once daily + this compound 50 mg orally, once daily [1] [2]
  • Key Biomarker Analysis: The study analyzed circulating tumor DNA (ctDNA). Clearance of ctDNA at the beginning of the second treatment cycle (C2D1) was associated with significantly improved progression-free survival (PFS) and overall survival (OS) in patients receiving trametinib monotherapy, suggesting its potential as an early biomarker of response [1] [2].

This compound's Mechanism of Action

The following diagram illustrates the therapeutic target of this compound within the PI3K/AKT/mTOR signaling pathway, a crucial cascade often dysregulated in cancer.

g RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth This compound This compound This compound->AKT Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Promotes

This compound is a selective, ATP-competitive, and orally bioavailable AKT inhibitor [3]. It targets and inhibits all three AKT isoforms (1, 2, and 3), which are key nodes in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and promotes tumor cell survival and growth [4] [3].

Interpretation of Clinical Data

  • Limited Clinical Benefit: The data indicates that while adding this compound to trametinib after progression increased the objective response rate, it did not extend median progression-free survival [1] [2]. This suggests that the combination may overcome resistance in only a small subset of patients or that the benefit is not sustained.
  • The Rationale for Combination: The combination of MEK and AKT inhibitors is scientifically grounded. Resistance to MEK inhibitors can occur through activation of the PI3K/AKT pathway; thus, simultaneously targeting both pathways aims to preempt this resistance mechanism [4]. The modest success in this trial highlights the complexity of cancer signaling networks.

References

Uprosertib sensitivity testing across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Uprosertib Profile and Key Sensitivities

This compound (GSK2141795) is a potent, selective pan-AKT inhibitor with half-maximal inhibitory concentration (IC50) values of 180 nM for Akt1, 328 nM for Akt2, and 38 nM for Akt3 [1]. The table below summarizes key findings on its sensitivity from recent studies.

Cancer Type Cell Line / Model Key Finding / Sensitivity Experimental Context / Combined Agent
Colorectal Cancer (CRC) HCT116, LS174T Induced dose-dependent cytotoxicity and apoptosis [2]. Monotherapy in vitro.
Colorectal Cancer (CRC) Patient-derived primary cultures Demonstrated promising synergy with Everolimus (mTOR inhibitor) [3]. Combination therapy at clinically relevant concentrations.
Colorectal Cancer (CRC) RKO, SW48, HT29, Caco-2 Overcame cetuximab resistance by inhibiting the PI3K/AKT pathway (in studies using this compound as a tool compound) [4]. Used to investigate resistance mechanisms.
Breast Cancer MCF-7, T47D Not directly tested, but NF1 loss (linked to resistance) activates PI3K/AKT pathway, suggesting potential sensitivity [5]. Preclinical models of CDK4/6 inhibitor resistance.
Gastric Cancer MKN45 xenograft Significantly inhibited tumor growth in vivo (27% inhibition at 10 mg/kg/day) [1]. Monotherapy in vivo.

Detailed Experimental Protocols

Here are the methodologies used in key studies to evaluate this compound's effects.

Cytotoxicity and Apoptosis Assay (Colorectal Cancer Cells)

This protocol is used to determine the direct cell-killing effect of this compound [2].

  • Cell Lines: HCT116 and LS174T human colon cancer cells.
  • Procedure:
    • Cells are plated in 96-well plates at a density of 4x10⁴ cells per well.
    • After 24 hours, the media is replaced with fresh media containing this compound (typically in a range from 1 μM to 15 μM) or a vehicle control (DMSO).
    • The test media is replenished every 24 hours to maintain consistent drug and nutrient levels.
    • After 72 hours of treatment, cell biomass is measured using the Sulforhodamine B (SRB) assay to quantify cytotoxicity.
  • Apoptosis Measurement: In parallel, apoptosis (programmed cell death) is quantified using the Caspase-Glo 3/7 assay after 24 or 48 hours of treatment with this compound (5 or 10 μM). Increased luminescence indicates caspase activation, a hallmark of apoptosis.
Synergy Testing in Patient-Derived Cultures (Colorectal Cancer)

This approach uses more clinically relevant models to test drug combinations [3].

  • Model: Patient-derived primary CRC cultures with diverse genomic profiles.
  • Screening: A high-throughput screening (HTS) pipeline of over 4,000 compounds.
  • Combination Treatment: Cultures are treated with the combination of This compound (AKT inhibitor) and Everolimus (mTOR inhibitor).
  • Analysis: The synergistic effect is evaluated by comparing the therapeutic window and efficacy of the combination versus each agent alone, confirming the synergy across different patient-derived cultures.
Overcoming Therapeutic Resistance (Colorectal Cancer)

This protocol uses this compound as a tool to investigate mechanisms of resistance to other targeted therapies [4].

  • Objective: To test if inhibiting AKT can overcome resistance to the EGFR inhibitor Cetuximab.
  • Procedure:
    • CRC cell lines (e.g., RKO) with known resistance to cetuximab are used.
    • Cells are treated with This compound (e.g., 10 μM), Cetuximab, or a combination.
    • Cell proliferation and apoptosis are assessed.
    • Western blotting is performed to analyze the expression and phosphorylation of key proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT) to confirm pathway inhibition.

The following diagram illustrates the logical workflow for testing this compound's efficacy, from single-agent screening to investigating resistance, as described in these protocols.

G Start Start this compound Testing Screen In Vitro Cytotoxicity & Apoptosis Screening Start->Screen Combo Combination Therapy Analysis Screen->Combo If effective as monotherapy Resist Resistance Mechanism Investigation Screen->Resist If limited efficacy or resistance observed End Interpret Data & Conclude on Efficacy Combo->End Resist->End

Signaling Pathways and Resistance Mechanisms

Understanding the pathways this compound targets is key to interpreting sensitivity data.

Core Mechanism of Action

This compound directly inhibits AKT (Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway [4]. This pathway is crucial for cell survival, proliferation, and metabolism, and is frequently hyperactive in cancers. The diagram below shows the pathway and this compound's role.

G EGFR EGFR/Receptor Tyrosine Kinase PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival Proliferation Metabolism AKT->Survival Promotes mTOR->Survival Promotes This compound This compound (AKT Inhibitor) This compound->AKT Inhibits Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTOR Inhibits Rap2B Rap2B Overexpression (Activates PI3K/AKT) Rap2B->PI3K Activates Lactate Lactic Acidosis (Confers Resistance) Lactate->AKT Bypasses Inhibition

Key Factors Influencing Sensitivity and Resistance
  • Predictive Factors for Sensitivity: Cancers with activating alterations in the PI3K/AKT pathway upstream (e.g., PIK3CA mutations) are likely more sensitive to AKT inhibition [6].
  • Mechanisms of Resistance:
    • Metabolic Adaptation: The tumor microenvironment can induce resistance. Lactic acidosis (high lactate and acidity) allows cancer cells to switch their metabolism, using lactate as an alternative fuel to bypass this compound-induced glucose deprivation. This resistance can be reversed by inhibiting lactate transport or oxidative phosphorylation [2].
    • Upstream Activation: Overexpression of Rap2B, a small GTPase, activates the PI3K/AKT pathway and can confer resistance to other targeted therapies like Cetuximab, which may be overcome by adding this compound [4].
    • Pathway Cross-Talk and Redundancy: Dysregulation of other pathways, such as the RAS/MAPK pathway (e.g., via NF1 loss), can also contribute to resistance to therapies like CDK4/6 inhibitors and is associated with activation of both MAPK and PI3K/AKT signaling. This suggests a potential role for AKT inhibition in these settings [5].

Research Implications

The data indicates that this compound's efficacy is highly context-dependent. Future research should focus on:

  • Combination Therapies: Its synergy with mTOR inhibitors suggests that rational combinations are a promising strategy to enhance efficacy and overcome resistance [3].
  • Biomarker Development: Identifying robust biomarkers (e.g., genetic alterations in the PI3K/AKT pathway, tumor lactate levels, or Rap2B expression) is crucial for predicting which patients and cancer types will respond best to this compound [2] [4].
  • Microenvironment Considerations: Accounting for tumor metabolism and microenvironmental conditions, such as lactate levels, should be integrated into preclinical testing models for a more accurate prediction of clinical response [2].

References

Uprosertib computational drug response prediction DREEP

Author: Smolecule Technical Support Team. Date: February 2026

What is DREEP?

DREEP (Drug Response Estimation from single-cell Expression Profiles) is a computational tool designed to predict the sensitivity of individual cancer cells to various drugs by leveraging single-cell RNA sequencing (scRNA-seq) data [1] [2]. Its primary goal is to tackle the challenge of intra-tumour heterogeneity (ITH), where different cell sub-populations within the same tumor can respond differently to treatments, often leading to drug resistance [1] [2].

The method is classified as a biomarker or signature-based approach [3]. It uses pre-defined drug sensitivity signatures derived from large-scale bulk pharmacogenomic screens, avoiding the need for complex model training on single-cell data [1] [3].

The DREEP Workflow and Methodology

The following diagram illustrates the multi-step process DREEP uses to predict drug response from raw single-cell data.

G A Input: scRNA-seq Data B 1. Pre-processing & Feature Selection (gf-icf normalization to extract top relevant genes per cell) A->B D 3. Single-Cell Prediction (Gene Set Enrichment Analysis (GSEA) for each cell against each drug's GPDS) B->D C 2. Reference: Genomic Profiles of Drug Sensitivity (GPDS) (Ranked lists of gene biomarkers for ~2000 drugs from GDSC/CTRP) C->D E 4. Output: Enrichment Score (ES) per cell-drug pair - Negative ES: Predicted Sensitivity - Positive ES: Predicted Resistance D->E

Key Experimental Protocols:

  • Data Sources for Signatures: DREEP builds its predictive signatures, called Genomic Profiles of Drug Sensitivity (GPDS), from public bulk RNA-seq and drug sensitivity data (AUC values) from resources like the GDSC2, CTRP2, and PRISM databases [1] [2].
  • Signature Construction (GPDS): For each drug, a ranked list of genes is created. The ranking is based on the Pearson correlation coefficient between each gene's expression and the drug's potency across hundreds of cancer cell lines. Genes at the top of the list are biomarkers of resistance, while genes at the bottom are biomarkers of sensitivity [1] [2].
  • Single-Cell Prediction: For a given scRNA-seq dataset, DREEP first identifies the most relevant genes in each cell. It then uses Gene Set Enrichment Analysis (GSEA) to compare this gene set against every drug's GPDS [1] [2]. A negative Enrichment Score (ES) indicates the cell expresses a "sensitivity signature" for that drug, while a positive ES indicates a "resistance signature" [1] [2].
  • Validation: The method was extensively validated in vitro using scRNA-seq data from over 200 cancer cell lines and was shown to accurately identify drug-tolerant subpopulations in breast cancer cell lines and patient-derived cultures [1] [2].

How DREEP Compares to Other Methods

The table below summarizes how DREEP compares to other classes of computational drug response prediction methods.

Feature DREEP Deep Learning Methods (e.g., scDEAL, SCAD) Other Signature-Based Methods (e.g., beyondcell)
Core Approach Biomarker signature & enrichment analysis [3] Neural networks for data integration & prediction [3] Differential expression signatures & "signature reversion" [3]
Training Data Pre-computed signatures from bulk screens; no training on single-cell data required [1] [3] Requires training on bulk data with transfer learning to single-cell data [3] Pre-computed signatures from bulk screens and drug perturbation data [3]
Key Advantage Simplicity, no parameter tuning, direct application to scRNA-seq data [1] [2] Potential to model complex, non-linear relationships [3] Can leverage both sensitivity and drug perturbation profiles [3]
Potential Limitation Relies on quality of bulk-derived signatures Complex training, computationally intensive, can be less accessible [1] [3] Different algorithmic foundation, making direct performance comparison non-trivial [3]
Number of Drugs ~2000 [1] Varies; often requires model retraining per drug Varies by method and database used

Key Performance Takeaways:

  • Accuracy: In its original publication, DREEP was successfully validated on several independent single-cell datasets, demonstrating its accuracy and robustness in predicting drug sensitivity over 200 cancer cell lines across 22 cancer types [1] [2].
  • Utility: It has been shown to detect changes in drug sensitivity over time, predict the emergence of drug resistance, and identify drug co-treatments that can inhibit multiple cell subpopulations within a tumor [1] [2].

Access and Implementation

  • Availability: DREEP is implemented as an open-source R package [1] [2].
  • Accessibility: It is designed to be user-friendly and accessible to a broad scientific audience, as it eliminates the need for complex parameter adjustments [1] [2].
  • Code Repository: The package is publicly available on GitHub at: [Link] [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

428.0618375 Da

Monoisotopic Mass

428.0618375 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZXM835LQ5E

Wikipedia

Uprosertib

Dates

Last modified: 08-15-2023
1: Dumble M, Crouthamel MC, Zhang SY, Schaber M, Levy D, Robell K, Liu Q, Figueroa DJ, Minthorn EA, Seefeld MA, Rouse MB, Rabindran SK, Heerding DA, Kumar R. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS One. 2014 Jun 30;9(6):e100880. doi: 10.1371/journal.pone.0100880. eCollection 2014. PubMed PMID: 24978597; PubMed Central PMCID: PMC4076210.
2: Pachl F, Plattner P, Ruprecht B, Médard G, Sewald N, Kuster B. Characterization of a chemical affinity probe targeting Akt kinases. J Proteome Res. 2013 Aug 2;12(8):3792-800. doi: 10.1021/pr400455j. Epub 2013 Jul 3. PubMed PMID: 23795919.
3: Pal SK, Reckamp K, Yu H, Figlin RA. Akt inhibitors in clinical development for the treatment of cancer. Expert Opin Investig Drugs. 2010 Nov;19(11):1355-66. doi: 10.1517/13543784.2010.520701. Epub 2010 Sep 16. Review. PubMed PMID: 20846000; PubMed Central PMCID: PMC3244346.

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